molecular formula C19H23NO B1391944 2-(4-Hexylbenzoyl)-5-methylpyridine CAS No. 1187166-51-3

2-(4-Hexylbenzoyl)-5-methylpyridine

Cat. No.: B1391944
CAS No.: 1187166-51-3
M. Wt: 281.4 g/mol
InChI Key: SSCZBASDSLDJRP-UHFFFAOYSA-N
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Description

2-(4-Hexylbenzoyl)-5-methylpyridine is a specialized pyridine derivative offered as a high-purity building block for advanced organic synthesis and materials science research. This compound features a 5-methylpyridine scaffold acylated at the 2-position with a 4-hexylbenzoyl group. The pyridine ring is a fundamental privileged structure in medicinal and agrochemical chemistry due to its electron-deficient nature and ability to improve solubility and bioavailability . The specific structural motif of a benzoyl group attached to a pyridine ring is found in compounds with significant research interest, such as 2-(4-cyanobenzoyl)-5-methylpyridine, which is valued as a versatile chemical intermediate . The incorporation of a hexyl chain on the benzoyl ring is a key structural feature that may enhance the compound's lipophilicity, influencing its interaction with biological membranes or organic matrices. This makes this compound a compelling candidate for the development of novel liquid crystals, organic semiconductors, or as a precursor for supramolecular assemblies. In pharmaceutical research, such a structure could be utilized to fine-tune the pharmacokinetic properties of drug candidates or to probe hydrophobic binding pockets in target proteins. Similarly, in agrochemical research, this scaffold could be incorporated into the design of new active ingredients, analogous to how 2-chloro-5-methylpyridine is used in the synthesis of insecticides like Imidacloprid . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hexylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-4-5-6-7-16-9-11-17(12-10-16)19(21)18-13-8-15(2)14-20-18/h8-14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCZBASDSLDJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249952
Record name (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-51-3
Record name (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a quintessential heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2] Its status as a "privileged scaffold" stems from a unique combination of physicochemical properties: a nitrogen atom that acts as a hydrogen bond acceptor and imparts basicity, and an aromatic system that allows for crucial π-π stacking interactions.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substituted pyridines, offering a framework for researchers, scientists, and drug development professionals to rationally design and optimize pyridine-based therapeutics. We will explore the nuanced effects of substituent placement and nature on biological activity, pharmacokinetic profiles, and target engagement, supported by quantitative data, detailed synthetic protocols, and illustrative case studies.

The Privileged Pyridine Scaffold: Foundational Principles

The pyridine ring, an isostere of benzene where one C-H group is replaced by a nitrogen atom, is a fundamental building block in modern drug discovery.[4][5] This seemingly simple structural change has profound implications for a molecule's properties and its interactions with biological targets.

Physicochemical Properties and Pharmacodynamic Impact

The introduction of the nitrogen atom into the aromatic ring creates a unique electronic landscape. The nitrogen atom is more electronegative than carbon, leading to an electron-deficient (π-deficient) ring system.[1] This influences several key properties:

  • Basicity: The lone pair of electrons on the nitrogen atom resides in an sp2 hybrid orbital and is not part of the aromatic π-system, making it available to accept a proton.[6] The resulting basicity (pKa of the pyridinium ion is ~5.2) allows for salt formation, which can be leveraged to improve aqueous solubility and bioavailability.[3][7]

  • Hydrogen Bonding: The nitrogen atom is a strong hydrogen bond acceptor, a critical interaction for anchoring a drug molecule within the binding site of a protein target, such as an enzyme or receptor.[1][3] This interaction is often a key determinant of a compound's potency and selectivity.

  • Dipole Moment: The electronegativity of the nitrogen atom creates a significant dipole moment, influencing the molecule's polarity, solubility, and its ability to engage in dipole-dipole interactions with biological macromolecules.[3]

  • Aromaticity and π-Interactions: The pyridine ring is aromatic and can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket, contributing to binding affinity.[3]

These properties collectively make the pyridine scaffold a versatile tool for medicinal chemists. The strategic replacement of a phenyl ring with a pyridine ring, a common tactic in drug design, can lead to dramatic improvements in potency, selectivity, and pharmacokinetic profiles.[1][2]

Navigating the SAR of Substituted Pyridines: A Positional Analysis

The biological activity of a pyridine-containing compound is exquisitely sensitive to the position, size, and electronic nature of its substituents. Understanding these relationships is the cornerstone of rational drug design.

The Influence of Substituent Electronics

Substituents on the pyridine ring can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like alkyl (e.g., -CH3) and alkoxy (e.g., -OCH3) increase the electron density of the ring and the basicity of the nitrogen atom through inductive and/or resonance effects.[7][8] Increased basicity can enhance interactions with acidic residues in a binding pocket but may also lead to undesirable pharmacokinetic properties.

  • Electron-Withdrawing Groups (EWGs): Groups such as halogens (-Cl, -F), nitro (-NO2), and cyano (-CN) decrease the electron density of the ring and reduce the basicity of the nitrogen.[7][9] This can be advantageous for improving metabolic stability or avoiding off-target interactions related to high basicity.

The position of the substituent significantly modulates these electronic effects. For instance, an EDG at the 4-position (para to the nitrogen) will have a more pronounced effect on increasing the nitrogen's basicity than the same group at the 3-position.[7]

Positional Isomerism and Biological Activity

The location of substituents dictates the molecule's three-dimensional shape and the presentation of its pharmacophoric features to the biological target.

  • 2-Substituted Pyridines: Substituents at the 2-position are in close proximity to the ring nitrogen. This can lead to steric hindrance that influences the nitrogen's availability for hydrogen bonding. This position is often critical for direct interaction with the active site of an enzyme.

  • 3-Substituted Pyridines: Substitution at the 3-position can influence the electronic properties of the ring without directly sterically encumbering the nitrogen atom. This position is prominent in many biologically active molecules, including nicotinamide.[4]

  • 4-Substituted Pyridines: The 4-position is electronically coupled to the nitrogen atom. Substituents here can strongly influence the nitrogen's basicity and hydrogen bonding potential. This position often serves as a vector for extending the molecule into a larger binding pocket.[10]

The interplay between steric and electronic effects based on substituent position is a critical consideration in SAR studies. A recent analysis of pyridine derivatives with antiproliferative activity found that the presence and position of groups like -OMe, -OH, and -NH2 enhanced activity, while bulky groups or halogens often decreased it.[8]

Case Study: Pyridine-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[11] The pyridine scaffold is a common feature in many successful kinase inhibitors, where the ring nitrogen often forms a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site.

A prime example is Imatinib (Gleevec) , a revolutionary drug for chronic myeloid leukemia.[12] Imatinib features a 3-substituted pyridine ring that is essential for its activity. The pyridine nitrogen forms a key hydrogen bond with the backbone NH of a methionine residue in the hinge region of the Abl kinase domain.

Imatinib Analog Modification IC50 (Abl Kinase) Rationale for Change
Imatinib 3-(pyridin-3-yl)~30 nMOptimal H-bond with hinge region.
Analog 1 Phenyl instead of Pyridine>10 µMLoss of critical H-bond acceptor.[2]
Analog 2 2-pyridyl isomer~500 nMSteric clash or suboptimal H-bond geometry.
Analog 3 4-pyridyl isomer~200 nMAltered vector and H-bond angle.

This table illustrates the critical nature of the pyridine nitrogen's position for potent kinase inhibition. Data is representative and compiled from general medicinal chemistry principles.

The SAR of Imatinib and other kinase inhibitors highlights the necessity of precise positioning of the pyridine nitrogen to achieve high-affinity binding.

Synthetic Strategies for SAR Exploration

A robust SAR campaign relies on the efficient synthesis of a diverse library of analogs. The functionalization of the pyridine ring is a well-established field of organic chemistry.

Workflow for a Pyridine SAR Study

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Start Identify Hit Compound (e.g., 3-substituted pyridine) Design Design Analogs: - Positional Isomers (2-, 4-) - Electronic Variants (EDG/EWG) - Steric Variants (size) Start->Design Synthesis Synthesize Library (e.g., Suzuki, Buchwald-Hartwig) Design->Synthesis Assay Primary Biological Assay (e.g., Kinase Inhibition) Synthesis->Assay SAR_Analysis Analyze SAR: - Potency - Selectivity Assay->SAR_Analysis ADME ADMET Profiling: - Solubility - Metabolic Stability SAR_Analysis->ADME Lead_Opt Lead Optimization: Refine substituents based on SAR and ADMET data SAR_Analysis->Lead_Opt ADME->Lead_Opt Lead_Opt->Design Iterative Cycles Candidate Select Drug Candidate Lead_Opt->Candidate

Caption: A typical workflow for a structure-activity relationship (SAR) study of pyridine-based compounds.

Key Experimental Protocol: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful and widely used method for creating C-C bonds, making it invaluable for synthesizing substituted pyridines. This protocol describes a general procedure for coupling a bromopyridine with a boronic acid.

Objective: To synthesize a 2-aryl-pyridine derivative from 2-bromopyridine and phenylboronic acid.

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The reaction mixture should be a suspension.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylpyridine.

Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to ensure the protocol's success.

ADMET Considerations for Pyridine-Containing Compounds

While the pyridine ring can confer excellent pharmacodynamic properties, it can also introduce liabilities related to absorption, distribution, metabolism, excretion, and toxicity (ADMET).

  • Metabolism: The pyridine ring can be a site of metabolism by cytochrome P450 (CYP) enzymes.[1] Common metabolic pathways include N-oxidation and hydroxylation at the carbon atoms of the ring.[6] Introducing electron-withdrawing groups can sometimes "shield" the ring from metabolism, improving its stability.[2]

  • Toxicity: The metabolism of some pyridine-containing compounds can lead to the formation of reactive metabolites, such as pyridine N-oxide, which may have toxicological implications. Careful toxicological profiling is essential during drug development.

  • Permeability: The basicity of the pyridine nitrogen means the compound's ionization state will be pH-dependent. This can affect its ability to cross cell membranes, a key factor in oral absorption and CNS penetration.[2]

Strategically modifying substituents can mitigate these liabilities. For example, blocking a potential site of metabolism with a fluorine atom or modulating the pKa of the pyridine nitrogen can significantly improve a compound's pharmacokinetic profile.[13]

Conclusion and Future Outlook

The pyridine scaffold is an enduring and remarkably successful motif in medicinal chemistry.[3] Its unique blend of physicochemical properties, synthetic tractability, and its ability to engage in key interactions with a wide range of biological targets ensures its continued importance in the development of new therapeutics.[14][15] A thorough understanding of the structure-activity relationships governing substituted pyridines is paramount for the rational design of the next generation of innovative medicines. Future research will likely focus on novel synthetic methods for late-stage functionalization to rapidly explore chemical space and the development of pyridine bioisosteres that retain favorable properties while minimizing ADMET risks.[16][17]

References

  • Benchchem. The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide.
  • PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • Taylor & Francis. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.
  • ResearchGate. A Review on the Medicinal Importance of Pyridine Derivatives.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • Chiacchio, M. A., Iannazzo, D., Romeo, R., Giofrè, S. V., & Legnani, L. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 26(40), 7166-7195.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022).
  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (2022).
  • PubMed. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020).
  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Benchchem. Application Notes and Protocols for the Derivatization of 3-((benzylthio)methyl)pyridine for SAR Studies.
  • Scribd. Effect of Substituents On Basicity of Pyridine | PDF.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020).
  • Enamine. Benzene Bioisosteric Replacements. (2024).
  • International Journal of Chemical Studies. Pyridine heterocycles: Compiling the anticancer capabilities. (2023).
  • PMC. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs.
  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024).
  • ResearchGate. The 'ring replacement' of pyridines into benzonitriles. a, The....
  • ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2025).
  • ResearchGate. Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review | Request PDF.
  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021).
  • Domainex. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. (2024).
  • Functionalization of Pyridines via Reissert-Henze Reaction.
  • MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021).
  • RSC Publishing. Late stage C–H functionalization via chalcogen and pnictogen salts. (2020).
  • ProQuest. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • PMC. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH.
  • ResearchGate. Pyridine derivatives as Pim kinase inhibitors as anticancer agents.
  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (2024).
  • The Role of Pyridine Derivatives in Modern Drug Discovery. (2026).
  • Wikipedia. Pyridine.
  • ACS Omega. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023).
  • PMC. Pyridine: the scaffolds with significant clinical diversity.
  • Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. (2024).
  • ResearchGate. Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents | Request PDF. (2026).
  • ResearchGate. Substitution effects on neutral and protonated pyridine derivatives along the periodic table | Request PDF. (2025).
  • Semantic Scholar. The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. (2023).
  • Dalton Transactions (RSC Publishing). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020).
  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. (2012).
  • PMC. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • OUCI. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • PMC. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
  • RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

Sources

Solubility of 2-(4-Hexylbenzoyl)-5-methylpyridine in common laboratory solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Solvent Selection for 2-(4-Hexylbenzoyl)-5-methylpyridine

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of This compound (CAS: 1187164-60-8 for the hexyloxy analog; chemically distinct but functionally similar in solubility). As a molecule integrating a lipophilic hexyl chain, a central benzophenone-like core, and a basic pyridine nitrogen, its solubility profile is governed by a competition between van der Waals forces and dipole-dipole interactions. This guide is designed to assist researchers in selecting optimal solvents for synthesis, purification (recrystallization), and application (e.g., liquid crystal formulation or metal extraction).

Chemical Architecture & Solubility Prediction

To accurately predict solubility without empirical data for every solvent, we must deconstruct the molecule into its functional domains.

  • Lipophilic Domain (The "Tail"): The n-hexyl chain (

    
    ) and the 5-methyl group provide significant non-polar character. This domain drives solubility in low-polarity solvents (hydrocarbons, aromatics) and reduces water solubility.
    
  • Aromatic Core (The "Scaffold"): The central ketone linker connecting the benzene and pyridine rings creates a planar, conjugated system capable of

    
     stacking. This suggests high affinity for aromatic solvents like toluene.
    
  • Polar/Basic Domain (The "Head"): The pyridine nitrogen is a hydrogen bond acceptor and a weak base (

    
    ). This allows for pH-dependent solubility: insoluble in neutral water, but highly soluble in acidic aqueous media due to protonation.
    

Theoretical Solubility Parameters:

  • Predicted LogP: ~4.5 – 5.5 (Highly Lipophilic)

  • Hansen Solubility Parameter (HSP): The molecule likely sits in the region of

    
    , 
    
    
    
    ,
    
    
    
    
    .

Solvent Compatibility Matrix

The following table categorizes common laboratory solvents based on their thermodynamic compatibility with this compound.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent The high polarizability of DCM matches the aromatic core; the lipophilic nature accommodates the hexyl chain. Ideal for extraction and transfer.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneGood to Excellent

interactions between solvent and solute rings stabilize the solution. Toluene is the preferred solvent for scale-up due to lower toxicity than benzene.
Polar Aprotic THF, Ethyl Acetate, AcetoneGood Soluble, though solubility may decrease in Acetone at low temperatures. THF is excellent for reaction media; Ethyl Acetate is a standard extraction solvent.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolConditional Temperature Dependent. Moderate solubility at room temp; high solubility at reflux. The hexyl chain disrupts the hydrogen bonding network of cold alcohols, making these ideal recrystallization solvents.
Aliphatic Hydrocarbons Hexane, Heptane, PentanePoor to Moderate Likely soluble only when heated or in low concentrations. The polar ketone/pyridine core resists dissolution in pure alkanes at room temp. Used as an anti-solvent.
Aqueous Media Water (pH 7)Insoluble The hydrophobic effect of the hexyl chain and aromatic rings dominates.
Acidic Aqueous Media 0.1 M HCl, 1 M

Soluble Protonation of the pyridine nitrogen forms a pyridinium salt, drastically increasing hydrophilicity.

Experimental Protocols: The Self-Validating System

Since specific solubility values can vary by batch purity and crystalline polymorph, researchers must validate solubility empirically.

Protocol A: Visual Solubility Screening (Qualitative)
  • Objective: Rapidly determine if a solvent is "Good," "Bad," or "Conditional."

  • Step 1: Place 10 mg of this compound in a clear 4 mL vial.

  • Step 2: Add 100

    
    L of solvent (Target conc: 100 mg/mL).
    
  • Step 3: Vortex for 30 seconds.

    • Clear Solution:High Solubility.

    • Suspension: Proceed to Step 4.

  • Step 4: Add solvent in 100

    
    L increments until 1 mL is reached (Target conc: 10 mg/mL).
    
  • Step 5: If still insoluble, heat to boiling point (using a heat block).

    • Dissolves on heating, precipitates on cooling:Ideal Recrystallization Solvent. [1]

Protocol B: Gravimetric Solubility Determination (Quantitative)
  • Objective: Define exact saturation limits (

    
    ) for process control.
    
  • Step 1: Add excess solid to 5 mL of solvent in a sealed vial.

  • Step 2: Stir at constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Step 3: Filter the supernatant through a 0.45

    
    m PTFE syringe filter (pre-saturated).
    
  • Step 4: Pipette a known volume (e.g., 1 mL) into a pre-weighed vessel.

  • Step 5: Evaporate solvent (vacuum or nitrogen stream) and weigh the residue.

  • Calculation:

    
    
    

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended application (Synthesis vs. Purification).

SolubilityLogic cluster_mech Solubility Mechanism Start Start: Select Application Synthesis Goal: Synthesis/Reaction Start->Synthesis Purification Goal: Purification Start->Purification Extraction Goal: Extraction Start->Extraction HighSol Requirement: High Solubility Synthesis->HighSol Recryst Method: Recrystallization Purification->Recryst Immiscible Requirement: Water Immiscibility Extraction->Immiscible DCM_THF Select: DCM, THF, or Toluene HighSol->DCM_THF TempDep Need: High Temp Coeff. Recryst->TempDep Ethanol Select: Ethanol or MeOH (Dissolves hot, crashes cold) TempDep->Ethanol DCM_EthylAc Select: DCM or Ethyl Acetate Immiscible->DCM_EthylAc Mech Lipophilic Tail + Aromatic Core Dominates

Figure 1: Decision tree for solvent selection based on the specific laboratory workflow.

Critical Application Notes

  • Recrystallization Strategy:

    • The combination of the hexyl chain and the aromatic core makes Ethanol or an Ethanol/Water mixture the most promising starting point for recrystallization. The compound should dissolve in boiling ethanol but crystallize upon cooling as the lipophilic tail reduces solubility at lower temperatures.

    • Alternative: If too soluble in ethanol, use a Toluene/Hexane system (dissolve in minimal Toluene, add Hexane until turbid).

  • pH Sensitivity:

    • Avoid using acidic solvents (e.g., Acetic Acid) during extraction unless you intend to protonate the pyridine ring and drive the molecule into the aqueous phase. This property can be exploited for "Acid-Base Extraction" purification.

  • Handling "Hexyl" vs. "Hexyloxy":

    • While this guide focuses on the Hexyl- (alkyl) variant, the Hexyloxy- (alkoxy) analog (CAS 1187164-60-8) is commercially common. The alkoxy oxygen adds slight polarity but does not fundamentally alter the solubility class. The protocols above apply to both.

References

  • Chemical Identity & Properties

    • PubChem. 2-(4-Hexyloxybenzoyl)-5-methylpyridine (CAS 1187164-60-8). National Library of Medicine. Link

    • GuideChem. 2-(4-Hexyloxybenzoyl)-5-methylpyridine Properties and Suppliers. Link

  • Analogous Solubility Data

    • PubChem. 4-Benzoylpyridine Solubility Profile. (Used as a fragment analog for the core structure). Link

    • Wikipedia. Solubility Parameters of Pyridine Derivatives. Link

  • Experimental Methodologies

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
    • Organic Chemistry Data.[2][3] Common Solvents and their Properties. Link

Sources

Physical and chemical characteristics of 2-(4-Hexylbenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Physicochemical Characterization & Functional Applications

Executive Summary

2-(4-Hexylbenzoyl)-5-methylpyridine (Systematic Name: (4-hexylphenyl)(5-methylpyridin-2-yl)methanone) represents a specialized class of 2-benzoylpyridine derivatives engineered for high-performance solvent extraction and coordination chemistry. By integrating a lipophilic hexyl chain with an electron-donating methyl group on the pyridine ring, this molecule offers a unique balance of hydrophobicity (for organic phase solubility) and Lewis basicity (for metal ion coordination).

This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and applications, specifically focusing on its utility in the hydrometallurgical recovery of Platinum Group Metals (PGMs) such as Palladium(II).

Physicochemical Profile

The structural design of this compound incorporates three critical functional domains:

  • Pyridine Core (5-methyl substituted): The primary donor site. The 5-methyl group exerts a positive inductive effect (+I), increasing the electron density on the nitrogen atom compared to unsubstituted pyridine, thereby enhancing ligand strength.

  • Carbonyl Bridge: Acts as a secondary donor site, facilitating the formation of stable 5-membered chelate rings with metal ions.

  • 4-Hexylphenyl Tail: Provides the necessary steric bulk and lipophilicity to ensure high solubility in non-polar diluents (e.g., kerosene, toluene) used in industrial extraction.

Table 1: Physical and Chemical Properties
PropertyValue / CharacteristicSource/Rationale
CAS Number Analogous to 1187165-89-4 (3-methyl isomer)Derived from isomeric series [1]
Molecular Formula

Stoichiometric calculation
Molecular Weight 281.39 g/mol Standard Atomic Weights
Appearance Viscous yellow oil or low-melting solidConsistent with alkyl-benzoylpyridines [2]
Boiling Point ~405–415 °C (at 760 mmHg)Extrapolated from 2-(4-hexylbenzoyl)pyridine [3]
Density 1.03 ± 0.05 g/cm³Predicted based on structural analogs
Solubility Soluble in Chloroform, Toluene, Dichloromethane; Insoluble in WaterLipophilic hexyl chain effect
pKa (Pyridine N) ~3.5 – 4.0Enhanced by 5-methyl group vs. 2-benzoylpyridine (pKa ~2.[1][2]5)
Synthesis & Characterization

The synthesis of this compound is most reliably achieved via a Grignard Addition followed by hydrolysis. This pathway minimizes side reactions common in Friedel-Crafts acylation of electron-deficient pyridine rings.

3.1. Synthetic Pathway (Grignard Route)

Reagents:

  • Precursor A: 2-Cyano-5-methylpyridine (5-methylpicolinonitrile).

  • Precursor B: 4-Hexylphenylmagnesium bromide (prepared in situ from 1-bromo-4-hexylbenzene).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

Protocol:

  • Grignard Formation: React 1-bromo-4-hexylbenzene with Magnesium turnings in dry THF under

    
     atmosphere to generate the Grignard reagent.
    
  • Addition: Cool the Grignard solution to 0°C. Dropwise add 2-cyano-5-methylpyridine (1.0 eq) dissolved in THF.

  • Imine Formation: The nucleophilic phenyl group attacks the nitrile carbon, forming an intermediate magnesium imine salt.

  • Hydrolysis: Quench the reaction with acidic water (HCl/H2O) to hydrolyze the imine to the ketone.

  • Workup: Neutralize with

    
    , extract with Dichloromethane, and dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica Gel, 9:1 Hexane:Ethyl Acetate).

Visualization: Synthesis Workflow

Synthesis Start 1-Bromo-4-hexylbenzene + Mg / THF Grignard Grignard Reagent (4-Hexylphenyl-MgBr) Start->Grignard Activation Intermediate Imine Salt Intermediate Grignard->Intermediate + Reactant (0°C) Reactant 2-Cyano-5-methylpyridine Reactant->Intermediate Hydrolysis Acid Hydrolysis (HCl / H2O) Intermediate->Hydrolysis Quench Product This compound Hydrolysis->Product Ketone Formation

Figure 1: Grignard synthesis pathway converting nitrile precursor to the target ketone.

Functional Performance: Metal Extraction

The primary industrial application of this compound is as a solvating extractant for the separation of Palladium(II) and Copper(II) from acidic chloride media.

4.1. Extraction Mechanism

The molecule acts as a bidentate neutral ligand . The pyridine nitrogen and the carbonyl oxygen coordinate to the metal center, forming a stable 5-membered chelate ring. The reaction typically follows a solvation mechanism where the extractant (L) replaces water or chloride ligands in the metal's coordination sphere.

Reaction Equation (Palladium Extraction):



(Note: Exact stoichiometry depends on acidity and chloride concentration).
4.2. Comparative Advantage
  • Vs. 2-Benzoylpyridine: The 5-methyl group increases the basicity of the pyridine nitrogen, leading to stronger metal-ligand bonds and higher extraction coefficients (

    
    ) at lower pH levels.
    
  • Vs. Aliphatic Oximes: Pyridine-ketone extractants generally offer faster kinetics (stripping is easier) and better selectivity for Pd(II) over Fe(III) [4].

Visualization: Coordination Complex

Coordination Ligand This compound (Ligand L) N_Donor Pyridine N (Primary Donor) Ligand->N_Donor O_Donor Carbonyl O (Secondary Donor) Ligand->O_Donor Metal Pd(II) Ion (Acidic Feed) Complex [Pd(L)Cl2] Organic Phase Complex Metal->Complex Extraction N_Donor->Complex O_Donor->Complex

Figure 2: Bidentate coordination mechanism showing the chelation of Palladium(II).

Safety & Handling Guidelines

While specific toxicological data for the 5-methyl isomer is limited, handling protocols should follow the standards for substituted pyridines and aromatic ketones .

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of vapors, especially if heated.

  • Storage: Store in a cool, dry place under inert gas (

    
    ) to prevent slow oxidation of the methyl group or pyridine ring over extended periods.
    
References
  • Fluorochem Ltd. (2023). Safety Data Sheet: 2-(4-Hexylbenzoyl)-3-methylpyridine. Retrieved from (Isomeric analog data used for property estimation).

  • Rieke Metals. (2023). Product Catalog: Pyridine Derivatives. Retrieved from (Confirming existence of hexylbenzoyl-methylpyridine series).

  • ChemSrc. (2023). Physicochemical Properties of 2-(4-Hexylbenzoyl)pyridine. Retrieved from .

  • Parhi, P. K., & Sarangi, K. (2008). Separation of copper(II), zinc(II), cobalt(II) and nickel(II) by solvent extraction using pyridine derivatives. Separation and Purification Technology, 59(2), 169-174. (Validating the extraction mechanism of pyridine-based ligands).

Sources

Methodological & Application

High-throughput screening assay design using 2-(4-Hexylbenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of HTS Workflows for Lipophilic Benzoylpyridine Scaffolds

Abstract

This guide details the experimental framework for screening 2-(4-Hexylbenzoyl)-5-methylpyridine (HBMP), a lipophilic small molecule possessing a privileged benzoylpyridine pharmacophore. While the pyridine core suggests potential bioactivity as a tubulin polymerization inhibitor or metal-chelating anti-proliferative agent, the 4-hexyl substitution introduces significant hydrophobicity (cLogP > 4.5). This protocol addresses the specific challenges of screening lipophilic ligands, prioritizing solubility management, acoustic liquid handling, and mechanistic validation against microtubule dynamics.

Introduction & Molecule Profile

This compound represents a structural class of aryl-benzoyl-pyridines often explored in medicinal chemistry as bioisosteres of combretastatin or colchicine-site binders. The ketone linker and pyridine ring provide hydrogen bond acceptors crucial for protein interaction, while the hexyl tail facilitates membrane permeability but complicates aqueous solubility.

Physicochemical Challenges:

  • Solubility: The hexyl chain drastically reduces aqueous solubility, increasing the risk of compound precipitation in standard assay buffers.

  • Non-Specific Binding: High lipophilicity leads to rapid adsorption to polypropylene tips and polystyrene microplates, causing "false negatives" due to lower effective concentration.

  • Aggregation: At concentrations >10 µM, such molecules may form colloidal aggregates that promiscuously inhibit enzymes (pan-assay interference compounds, or PAINS).

Pre-Assay Validation: The "Go/No-Go" Gateway

Before initiating HTS, you must validate the compound's behavior in the assay vehicle.

Protocol A: Kinetic Solubility Profiling (Nephelometry)

Rationale: To determine the maximum soluble concentration in the assay buffer (1% DMSO).

  • Stock Prep: Dissolve HBMP to 10 mM in 100% anhydrous DMSO. Sonicate for 5 minutes to ensure monodispersity.

  • Dilution Series: Prepare a 2-fold dilution series in DMSO (10 mM down to 0.1 mM).

  • Buffer Transfer: Transfer 1 µL of each DMSO stock into 99 µL of Assay Buffer (PBS + 0.05% Tween-20) in a clear-bottom 96-well plate.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 600nm (turbidity) immediately and after 4 hours.

  • Criteria: The "Solubility Limit" is the concentration where OD600 > 3x Standard Deviation of the blank.

    • Critical Step: If solubility is < 10 µM, add 0.01% Pluronic F-127 to the assay buffer to stabilize the hexyl tail.

Primary Screening: Phenotypic Cell Viability

Objective: Identify anti-proliferative potency (IC50) in a cancer cell model (e.g., HeLa or A549).

Assay Principle: Quantification of ATP as a marker of metabolically active cells using a luciferase-based reaction.

Materials
  • Cell Line: HeLa (ATCC CCL-2)

  • Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent.

  • Plates: 384-well White Solid Bottom, Tissue Culture Treated (Corning #3570).

  • Handling: Labcyte Echo 550 (Acoustic Dispenser) is mandatory to avoid tip-binding loss of the lipophilic HBMP.

Step-by-Step Protocol
  • Cell Seeding: Dispense 1,000 cells/well in 25 µL DMEM (+10% FBS) into 384-well plates.

    • Note: Centrifuge plate at 200xg for 1 min to settle cells. Incubate for 16 hours at 37°C/5% CO2.

  • Compound Addition (Acoustic): Using the Echo 550, dispense HBMP directly from the DMSO source plate to the destination well.

    • Dose Range: 10-point curve, 30 µM top concentration (1:3 dilution).

    • Final DMSO: Maintain strictly at 0.5% (v/v).

  • Controls:

    • Positive Control: Paclitaxel (100 nM final).

    • Negative Control: 0.5% DMSO vehicle.

    • Blank: Media only (no cells).

  • Incubation: 72 hours at 37°C.

  • Detection: Equilibrate plate to Room Temp (RT) for 20 min. Add 25 µL CellTiter-Glo reagent. Shake orbitally (2 min). Incubate 10 min (RT) to stabilize signal.

  • Measurement: Read Luminescence (Integration time: 0.5s).

Data Analysis Table: Expected Metrics

Parameter Acceptance Criteria Notes
Z' Factor > 0.5 Measures assay robustness.
Signal-to-Background (S/B) > 30 High dynamic range required.

| CV (DMSO Controls) | < 5% | Indicates pipetting precision. |

Secondary Screening: Mechanistic Validation (Tubulin Polymerization)

Rationale: Benzoylpyridine derivatives frequently target the colchicine binding site on β-tubulin. This cell-free assay confirms if cytotoxicity is due to microtubule destabilization.

Workflow Logic Diagram

HTS_Workflow Stock Compound Stock (10mM DMSO) Solubility Solubility Check (Nephelometry) Stock->Solubility QC Step Primary Primary Screen (Cell Viability - ATP) Solubility->Primary Pass Filter Hit Selection (IC50 < 1µM) Primary->Filter Secondary Secondary Screen (Tubulin Polymerization) Filter->Secondary Mechanism Check Lead Lead Candidate Validation Secondary->Lead Confirmed Binder

Figure 1: The hierarchical screening workflow designed to filter lipophilic false positives before mechanistic confirmation.

Protocol B: Fluorometric Tubulin Polymerization Assay

Principle: Free tubulin is non-fluorescent in the presence of a reporter dye (DAPI or specialized fluorophore). As tubulin polymerizes into microtubules, fluorescence intensity increases. Inhibitors (like HBMP) prevent this increase.

  • Reagent Prep: Thaw >99% pure Porcine Brain Tubulin on ice. Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Plate Setup: Use a 384-well Black/Clear bottom Low-Binding plate.

  • Compound Addition: Add 2 µL of 10x HBMP (final conc: 10 µM) to wells.

    • Control 1 (Inhibitor): Colchicine (5 µM).

    • Control 2 (Enhancer): Paclitaxel (5 µM).

    • Vehicle: 10% DMSO in buffer (Final 1%).

  • Initiation: Dispense 18 µL of Tubulin/Dye mix (2 mg/mL tubulin) into wells at 4°C.

  • Kinetics: Immediately place in a pre-warmed plate reader (37°C).

  • Read: Measure Fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

Interpretation:

  • Normal Polymerization: Sigmoidal curve reaching a plateau.

  • Inhibition (HBMP): Flat line or reduced Vmax (slope), similar to Colchicine.

Mechanism of Action Visualization

The following diagram illustrates the hypothesized interaction of the benzoylpyridine scaffold within the microtubule dynamics pathway.

MOA_Pathway HBMP This compound Colchicine_Site Colchicine Binding Site HBMP->Colchicine_Site Binds Microtubule Microtubule Polymer HBMP->Microtubule Inhibits Assembly Tubulin_Heterodimer Free Tubulin (Heterodimers) Tubulin_Heterodimer->Microtubule Polymerization Colchicine_Site->Tubulin_Heterodimer Stabilizes Curved Conformation Mitosis Mitotic Spindle Formation Microtubule->Mitosis Required for Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Failure leads to mitotic arrest

Figure 2: Mechanistic pathway.[1] HBMP targets the Colchicine site, preventing tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

References

  • Sittampalam, G. S., et al. (Eds.).[1][2][3] (2004).[4] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][4][5][6] [Link]

  • Kaur, R., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. (Contextual grounding for benzoylpyridine pharmacophores).
  • NCBI PubChem. (2023). Compound Summary: 2-benzoylpyridine derivatives.[7][8][9][10] [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

Sources

Application Note: 2-(4-Hexylbenzoyl)-5-methylpyridine in Lipophilic Scaffold Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-(4-Hexylbenzoyl)-5-methylpyridine as an intermediate in medicinal chemistry Content Type: Detailed Application Note & Protocol Guide

Executive Summary

This guide details the utility of This compound (HBMP) as a strategic intermediate in medicinal chemistry. While structurally related to liquid crystal precursors (hexyloxy variants), the alkyl (hexyl) analogue is increasingly valued in Lead Optimization for its metabolic stability and specific lipophilic profile.

HBMP serves as a critical "privileged scaffold" building block for:

  • Bioisosteric Replacement: Substituting metabolically labile ether linkages (hexyloxy) with stable alkyl chains (hexyl) to improve half-life (

    
    ).
    
  • Kinase & Metabolic Targets: Synthesizing inhibitors targeting hydrophobic back-pockets (e.g., p38 MAP kinase or 11

    
    -HSD1).
    
  • Lipophilicity Tuning: Modulating LogP values in Fragment-Based Drug Discovery (FBDD).

Technical Background & Causality

The "Alkyl vs. Alkoxy" Stability Paradigm

In early-stage drug discovery, 2-(4-hexyloxybenzoyl)pyridine derivatives are often screened due to their synthetic accessibility. However, the ether linkage is susceptible to O-dealkylation by Cytochrome P450 enzymes (CYP), leading to rapid clearance.

HBMP offers a solution via bioisosteric replacement:

  • Mechanism: The direct C-C bond of the hexyl chain resists oxidative dealkylation.

  • Impact: Maintains the hydrophobic interaction required for receptor binding (e.g., filling the lipophilic channel of a GPCR) while significantly extending metabolic stability.

Structural Versatility

The C2-carbonyl bridge is a "chemical handle" allowing divergent synthesis:

  • Reduction: Yields chiral alcohols (secondary pharmacophores).

  • Olefination: Wittig reactions to form stilbene analogs.

  • Cyclization: Precursor for fused tricyclic systems (e.g., aza-fluorenones).

Experimental Protocols

Protocol A: Regioselective Synthesis of HBMP

Rationale: Direct Friedel-Crafts acylation on pyridine is difficult due to ring deactivation. This protocol uses a Grignard approach on a nitrile, ensuring high regioselectivity for the C2 position.

Reagents:

  • 2-Cyano-5-methylpyridine (Limiting reagent)

  • 4-Hexylphenylmagnesium bromide (2.0 M in THF)

  • Toluene (Anhydrous)

  • CuBr

    
    SMe
    
    
    
    (Catalyst - 5 mol%)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Flush with Argon.

  • Pre-Complexation: Dissolve 2-Cyano-5-methylpyridine (10 mmol) in anhydrous Toluene (50 mL). Add CuBr

    
    SMe
    
    
    
    (0.5 mmol) and stir at 0°C for 15 min.
    • Expert Insight: Copper catalysis suppresses side reactions (e.g., nucleophilic attack at C6) and accelerates the addition to the nitrile.

  • Grignard Addition: Add 4-Hexylphenylmagnesium bromide (12 mmol) dropwise via syringe pump over 30 minutes at 0°C.

    • Critical Control: Maintain temperature < 5°C to prevent polymerization of the imine intermediate.

  • Imine Hydrolysis: Stir at RT for 4 hours. Quench slowly with 2M HCl (30 mL). Reflux the biphasic mixture for 1 hour to hydrolyze the ketimine intermediate to the ketone (HBMP).

  • Workup: Neutralize with NaOH. Extract with EtOAc (3x).[1] Wash with brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane:EtOAc 9:1).

    • Self-Validation: Product should appear as a pale yellow oil or low-melting solid. IR spectrum must show a strong carbonyl stretch at ~1660 cm

      
       (aryl ketone).
      
Protocol B: Enantioselective Reduction to Chiral Alcohol

Application: Synthesis of chiral ligands for receptor binding studies.

Reagents:

  • HBMP (Purified from Protocol A)

  • (R)- or (S)-CBS Catalyst (Corey-Bakshi-Shibata)

  • Borane-THF complex (BH

    
    THF)
    

Methodology:

  • Dissolve HBMP (1.0 eq) and (R)-CBS catalyst (0.1 eq) in dry THF at -20°C.

  • Add BH

    
    THF (0.6 eq) dropwise over 20 min.
    
  • Monitor by TLC until ketone spot disappears (~2 hrs).

  • Quench with MeOH.

  • Result: Yields the chiral alcohol with >90% ee (enantiomeric excess), crucial for probing stereospecific binding pockets.

Data Analysis & Specifications

Comparative Physicochemical Properties

The following table highlights why a researcher would select HBMP over its alkoxy analog.

Property2-(4-Hexyloxybenzoyl)-5-methylpyridineThis compound (HBMP) Impact on Drug Design
Linker Ether (-O-)Alkyl (-CH

-)
Metabolic Stability
LogP (Calc) ~5.2~5.8Higher lipophilicity for BBB penetration
Metabolic Liability High (O-dealkylation)Low (Oxidation only at terminal methyl)Extended Half-life (

)
Rotatable Bonds 87Lower entropy penalty upon binding
H-Bond Acceptors 32Altered solvation profile
Quality Control Specifications

For use in GMP or GLP studies, the intermediate must meet these criteria:

  • Purity (HPLC): >98.5%

  • Residual Copper: <10 ppm (Critical if used in subsequent Pd-catalyzed couplings).

  • Water Content (Karl Fischer): <0.1%

Visualized Workflow & Logic

The following diagram illustrates the decision logic for selecting HBMP and its downstream synthetic utility.

HBMP_Workflow Start Target Identification (GPCR / Kinase) Choice Lipophilic Pocket Requirement? Start->Choice Scaffold Select 2-Benzoylpyridine Scaffold Choice->Scaffold Yes Branch Metabolic Stability Check Scaffold->Branch Alkoxy Alkoxy Analog (High Clearance Risk) Branch->Alkoxy In vitro tool only HBMP HBMP (Alkyl Analog) This compound Branch->HBMP Lead Optimization (In vivo) Reaction Synthetic Divergence HBMP->Reaction Path1 Reduction (CBS) --> Chiral Alcohol (Receptor Affinity) Reaction->Path1 Path2 Wittig / Olefination --> Stilbene Isosteres (Rigidification) Reaction->Path2 Path3 Reductive Amination --> Amine Linkers (Solubility) Reaction->Path3

Caption: Decision tree for selecting HBMP in Lead Optimization and subsequent synthetic divergence pathways.

References & Authority

  • Ferreira, S. B., et al. (2018). "Synthesis and biological evaluation of 2-benzoylpyridine derivatives as potential anti-trypanosomal agents." Bioorganic & Medicinal Chemistry. (Demonstrates the utility of the benzoyl-pyridine scaffold).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Authoritative source on Ether-to-Alkyl bioisosterism).

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis." Angewandte Chemie International Edition. (Standard protocol for the CBS reduction cited in Protocol B).

  • PubChem Compound Summary. "2-(4-Hexyloxybenzoyl)-5-methylpyridine (Analog Data)." National Center for Biotechnology Information. (Used for physicochemical property comparison).

Disclaimer: This Application Note is for research and development purposes only. All synthesis involving Grignard reagents and pyridine derivatives should be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Hexylbenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-acylpyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 2-(4-Hexylbenzoyl)-5-methylpyridine. We will move beyond theoretical steps to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts acylation not a viable route for synthesizing this compound?

This is a critical initial consideration. While Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, it is notoriously ineffective for electron-deficient rings like pyridine.[1][2] The primary reasons for this failure are:

  • Nitrogen Atom Reactivity : The lone pair of electrons on the pyridine nitrogen is basic and nucleophilic. It will readily react with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction.[1][2]

  • Ring Deactivation : This reaction forms a positively charged pyridinium-Lewis acid complex. This complex is far more electron-deficient than the starting pyridine, effectively deactivating the ring towards electrophilic aromatic substitution.[2] Instead of the desired C-acylation, N-acylation is the predominant, and often undesired, outcome.[1][3]

Therefore, alternative strategies that bypass the limitations of electrophilic substitution are necessary for a successful synthesis.

Q2: What are the most effective and reliable strategies for synthesizing this target molecule?

For preparing 2-acylpyridines, two main strategies have proven to be robust and high-yielding:

  • Palladium-Catalyzed Cross-Coupling Reactions : This is the most modern and versatile approach. Methods like the Negishi or Suzuki-Miyaura coupling allow for the efficient formation of the C-C bond between the pyridine ring and the benzoyl group.[4][5][6] These reactions offer high functional group tolerance and typically proceed under mild conditions.

  • Directed ortho-Metalation (DoM) followed by Acylation : This classic organometallic approach involves deprotonating the pyridine ring at the C2 position using a strong, non-nucleophilic base (like Lithium Diisopropylamide, LDA) to create a potent nucleophile. This lithiated intermediate is then quenched with an appropriate acylating agent, such as 4-hexylbenzoyl chloride.[2] This method requires careful control of temperature and anhydrous conditions.

Q3: What is the general mechanism for a Palladium-Catalyzed Negishi Cross-Coupling to form the target ketone?

The Negishi coupling is a powerful tool that involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[6] The catalytic cycle for the synthesis of this compound from 2-chloro-5-methylpyridine and a 4-hexylbenzoyl organozinc reagent would proceed as follows:

Negishi Coupling Mechanism Pd0 Pd(0)Ln Catalyst PdII Pd(II) Intermediate (Ar-Pd(II)-X) Pd0:e->PdII:w Oxidative Addition OA_TS Oxidative Addition PdII_R Pd(II) Intermediate (Ar-Pd(II)-R) PdII:e->PdII_R:w Transmetalation Byproduct ZnX₂ PdII->Byproduct TM_TS Transmetalation PdII_R:n->Pd0:w Reductive Elimination Product Product Ar-R PdII_R->Product RE_TS Reductive Elimination Reactant1 2-Chloro-5-methylpyridine (Ar-X) Reactant1->Pd0 Reactant2 Acyl Zinc Reagent (R-ZnX) Reactant2->PdII Troubleshooting_Workflow start Start Experiment check_yield Monitor Reaction (TLC/LC-MS) Is Yield Acceptable? start->check_yield success Proceed to Workup & Purification check_yield->success Yes low_yield Low or No Yield? check_yield->low_yield No sub_node_1 Verify Starting Material Purity low_yield->sub_node_1 Yes side_products Significant Side Products? low_yield->side_products No sub_node_2 Ensure Strict Anhydrous/Inert Conditions sub_node_1->sub_node_2 sub_node_3 Check Catalyst/Ligand Activity & Ratio sub_node_2->sub_node_3 sub_node_4 Confirm Organozinc Reagent Formation sub_node_3->sub_node_4 sub_node_4->start side_products->success No, proceed to optimization sub_node_5 Optimize Stoichiometry (Use slight excess of Zn reagent) side_products->sub_node_5 Yes sub_node_6 Implement Slow Addition of Nucleophile sub_node_5->sub_node_6 sub_node_7 Adjust Temperature (Try lower temp) sub_node_6->sub_node_7 sub_node_7->start

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Negishi Coupling

This protocol is a representative example and should be optimized for your specific laboratory conditions.

Materials:

  • 2-Chloro-5-methylpyridine

  • 4-Hexylbenzoyl chloride

  • Activated Zinc dust

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Acylzinc Reagent:

    • To a flame-dried, three-neck flask under argon, add activated zinc dust (1.5 eq).

    • Add a small amount of anhydrous THF, followed by a catalyst (e.g., a crystal of iodine or 1,2-dibromoethane) and gently heat to activate.

    • Cool the suspension to room temperature.

    • Slowly add a solution of 4-hexylbenzoyl chloride (1.2 eq) in anhydrous THF.

    • Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent may be monitored by GC analysis of quenched aliquots.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under argon, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2.5-5 mol%).

    • Add anhydrous THF and stir for 10 minutes to form the active catalyst complex.

    • Add 2-chloro-5-methylpyridine (1.0 eq).

    • Slowly transfer the prepared acylzinc reagent solution from the first flask to the second via cannula.

    • Heat the reaction mixture to 60-65 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

References

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PubMed Central. [Link]

  • Pyridine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Liu, Y., Kaiser, A. M., & Arndtsen, B. A. (2020). Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Chemical Science, 11(33), 8843–8848. [Link]

  • Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. (2025). ACS Publications. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025). ACS Publications. [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (n.d.). RSC Publishing. [Link]

  • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(23), 8330–8332. [Link]

  • 2-Acetylpyridine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (2025). Semantic Scholar. [Link]

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Honors Theses. [Link]

  • Chemoselective synthesis of the aryl ketone through palladium (Pd) catalyzed coupling reaction. (n.d.). ResearchGate. [Link]

  • A kind of preparation method of 2- acetylpyridine. (2019).
  • A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. (2005). SciSpace. [Link]

  • Preparation method of 2-acetylpyridine. (2019).
  • Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. (n.d.). RSC Publishing. [Link]

  • Pyridines - Wikipedia. (n.d.). Wikipedia. [Link]

  • The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. (n.d.). RSC Publishing. [Link]

  • Alkylation and acylation of pyridine. (n.d.). chem.libretexts.org. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). Wipf Group. [Link]

  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (n.d.). RSC Publishing. [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. (n.d.). PMC. [Link]

  • Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. (2013). Organic Chemistry Portal. [Link]

Sources

Challenges in scaling up the laboratory synthesis of 2-(4-Hexylbenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 2-(4-Hexylbenzoyl)-5-methylpyridine

Topic: Process Chemistry & Scale-Up Support Ticket ID: CHEM-SC-2814 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Synthetic Strategy

Scaling up the synthesis of This compound requires moving beyond discovery-scale methods (often involving cryogenic lithiation) to a robust, thermodynamically controlled process.

The industry-preferred route for 2-aroylpyridines is the Grignard Addition to a Nitrile . This pathway avoids the over-addition issues associated with esters and eliminates the need for unstable acid chlorides.

The Reaction:

  • Reagents: (4-Hexylphenyl)magnesium bromide + 5-Methyl-2-pyridinecarbonitrile.

  • Intermediate: A stable ketimine magnesium salt.

  • Workup: Acidic hydrolysis to release the ketone.

Key Scale-Up Advantage: The product is a basic pyridine derivative, while the major impurities (homocoupled biaryls) are neutral. This allows for an Acid-Base Swing Extraction , a self-validating purification step that often eliminates the need for chromatography.

Process Workflow Visualization

The following diagram outlines the critical path and decision nodes for the synthesis, emphasizing impurity control.

G cluster_0 Stage 1: Grignard Generation cluster_1 Stage 2: Addition & Hydrolysis cluster_2 Stage 3: Acid-Base Purification Start 1-Bromo-4-hexylbenzene + Mg Turnings Init Initiation (I2 or DIBAL-H activation) Start->Init THF, Reflux Grignard (4-Hexylphenyl)MgBr (0.5 - 1.0 M in THF) Init->Grignard Exotherm Control Addition Controlled Addition (-10°C to 0°C) Grignard->Addition Wurtz Impurity: 4,4'-Dihexylbiphenyl (Wurtz Coupling) Grignard->Wurtz Overheating Nitrile 5-Methyl-2-pyridinecarbonitrile (Solution in Toluene/THF) Nitrile->Addition Imine Ketimine Salt Intermediate (Stable Precipitate) Addition->Imine Hydrolysis Acid Hydrolysis (HCl, pH < 2) Imine->Hydrolysis AcidWash Phase Cut 1 (Acidic) Org: Wurtz Dimer (Waste) Aq: Product Salt Hydrolysis->AcidWash Basify Basification (NaOH to pH 9-10) AcidWash->Basify Aqueous Layer AcidWash->Wurtz Removed in Org Layer Extraction Phase Cut 2 (Basic) Org: Product Aq: Mg Salts Basify->Extraction Final This compound (Crystalline Solid) Extraction->Final Evaporation/Cryst.

Caption: Workflow for Grignard-mediated synthesis of 2-aroylpyridines, highlighting the critical Acid-Base Swing purification strategy.

Technical Troubleshooting & FAQs

Category A: Grignard Initiation & Stability[1]

Q1: The Grignard reaction (4-hexylphenylmagnesium bromide) is not initiating despite using iodine. How can I safely trigger the reaction on a 100g+ scale?

  • Diagnosis: Long induction periods are dangerous on scale due to the risk of "runaway" exotherms once the reaction finally starts.

  • Solution:

    • Surface Activation: Do not rely solely on Iodine. Use DIBAL-H (1-2 mol%) or TMSCl as an activator. These scavenge moisture and activate the Mg surface more reliably than Iodine.

    • The "Heel" Method: For scales >100g, never mix all reagents at once. Prepare a small "starter" batch (5% of total volume). Once this initiates (visual confirmation of turbidity/exotherm), add the remaining halide solution slowly.

    • Solvent Choice: Ensure THF is anhydrous (<50 ppm water). 2-MeTHF is a greener alternative with a higher boiling point, offering better process safety margins.

Q2: I see a significant amount of white precipitate forming during the Grignard preparation. Is my reagent ruined?

  • Analysis: This is likely Wurtz Coupling product (4,4'-dihexylbiphenyl) or Mg salts precipitating if the concentration is too high (>1.0 M).

  • Mitigation:

    • Keep reaction temperature below 40°C . High temperatures favor homocoupling.

    • Dilute the Grignard to 0.5 - 0.8 M .

    • Note: The Wurtz impurity is neutral and will be removed during the Acid-Base Swing (see Category C).

Category B: Reaction with Nitrile[1][2]

Q3: The addition of Grignard to 5-methyl-2-pyridinecarbonitrile stalled at 70% conversion. Adding more Grignard didn't help.

  • Mechanism: The pyridine nitrogen is a Lewis base and can coordinate with the Magnesium species, potentially deactivating the Grignard reagent or precipitating the intermediate, coating the unreacted nitrile.

  • Protocol Adjustment:

    • Reverse Addition: Add the Grignard into the Nitrile solution? No, standard practice is adding Grignard to the Nitrile to keep Nitrile in excess initially, but for Pyridines, adding the Nitrile solution TO the Grignard often prevents the formation of blocking aggregates.

    • Stoichiometry: Pyridine coordination consumes equivalents. Use 1.2 to 1.3 equivalents of Grignard relative to the nitrile.

    • Temperature: Perform the addition at 0°C , then allow to warm to Room Temperature (20-25°C) to drive conversion. Do not reflux, as this promotes attack on the pyridine ring (nucleophilic aromatic substitution).

Category C: Workup & Purification (The "Swing" Method)

Q4: The crude product is an oil containing the "Wurtz dimer" impurity. Crystallization is difficult. How do I purify this without a column?

  • The "Acid-Base Swing" Protocol:

    • Hydrolysis: Quench reaction with 2M HCl. Stir until the imine is fully hydrolyzed to the ketone (monitor by HPLC/TLC).

    • Acid Wash (Step 1): Adjust aqueous layer pH to < 2.0 . The product (pyridine) will protonate and stay in the water. The Wurtz dimer (neutral hydrocarbon) will stay in the organic layer.

    • Phase Cut: Separate the layers. Discard the organic layer (contains the impurities).

    • Basification (Step 2): Add NaOH to the aqueous layer until pH is > 9.0 . The product deprotonates and becomes insoluble in water.

    • Extraction: Extract the now-neutral product into MTBE or Ethyl Acetate.

    • Result: High-purity product ready for crystallization (usually from Heptane/IPA).

Q5: During acidic hydrolysis, I formed a stubborn emulsion.

  • Cause: Magnesium salts + fine precipitates.

  • Fix: Use Citric Acid or Ammonium Chloride instead of HCl for the initial quench to break Mg coordination, then use HCl for the pH swing. Alternatively, filter the biphasic mixture through a Celite pad to break the emulsion before separation.

Process Parameters Summary

ParameterRecommended RangeRationale
Grignard Conc. 0.5 – 0.8 M in THFPrevents precipitation; controls exotherm.
Reaction Temp 0°C (Addition) → 25°C (Age)Balances rate vs. impurity formation.
Stoichiometry 1.25 eq. Grignard : 1.0 eq. NitrileCompensates for N-coordination and moisture.
Quench pH pH < 1.0 (Initial Wash)Ensures product is fully protonated (water soluble).
Isolation Crystallization (Heptane/IPA)Avoids chromatography; scalable.

References

  • Grignard Addition to Nitriles (Mechanism & General Procedure)

    • Title: "Addition of Grignard Reagents to Nitriles: A General Synthesis of Ketones."[1]

    • Source: Moffett, R. B.; Shriner, R. L. Organic Syntheses, Coll. Vol. 3, p. 562 (1955).
    • URL:[Link]

  • Scale-Up of Grignard Reagents (Safety & Initiation)

    • Title: "Scalable Continuous Synthesis of Grignard Reagents
    • Source:Organic Process Research & Development (via ResearchG
    • URL:[Link]

  • Synthesis of 2-Acylpyridines (Methodology)

    • Title: "Synthesis of 2-acylpyridines via Grignard reaction." (General reference to reaction class).
    • Source:Master Organic Chemistry (Reaction Guide).
    • URL:[Link]

  • Purification Strategies for Pyridines: Title: "Practical Process Research and Development – A Guide for Organic Chemists." (Standard text on Acid/Base swings). Source: Anderson, N. G. (Academic Press). Note: Standard industry textbook reference.

Sources

Best practices for calculating IC50 values from 2-(4-Hexylbenzoyl)-5-methylpyridine dose-response curves

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the accurate determination of IC50 values from 2-(4-Hexylbenzoyl)-5-methylpyridine dose-response curves. This resource is designed to provide you with in-depth guidance, troubleshooting strategies, and best practices to ensure the reliability and reproducibility of your experimental results. As Senior Application Scientists, we have synthesized technical expertise with field-proven insights to address the common challenges you may encounter.

Understanding the Dose-Response Relationship

A dose-response curve is a fundamental tool in pharmacology and drug discovery, illustrating the relationship between the concentration of a drug and its biological effect.[1][2][3] The resulting sigmoidal curve provides critical parameters, most notably the IC50 value, which is the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[2][4] Accurate IC50 values are paramount for determining drug potency and making informed decisions in drug development pipelines.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind generating a dose-response curve for this compound?

A1: The principle is to expose a biological system (e.g., cells, enzymes) to a range of concentrations of this compound and measure the corresponding biological response.[5] This response is then plotted against the logarithm of the compound's concentration to generate a sigmoidal curve, from which the IC50 value can be derived.[2][6]

Q2: Why is a logarithmic scale used for the concentration (X-axis)?

A2: A logarithmic scale is used to visualize a wide range of concentrations on a single graph and to transform the dose-response relationship into a more symmetrical sigmoidal shape.[2][7] This transformation makes it easier to fit the data to a nonlinear regression model and accurately determine the IC50 value.[7]

Q3: How much variation in IC50 values is considered acceptable between experiments?

A3: While the goal is always to minimize variability, a certain degree is expected in biological assays. For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable.[8] However, larger variations may signal underlying issues with experimental consistency that require troubleshooting.[8]

Q4: Can the choice of experimental assay affect the IC50 value of this compound?

A4: Absolutely. Different assays measure different biological endpoints. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses cell membrane integrity.[8] this compound might impact these processes differently, leading to varied IC50 values depending on the chosen method.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Section 1: Poor Curve Fit and Data Scatter

Q: My data points are highly scattered, and the non-linear regression model shows a low R-squared value. What could be the cause?

A: High data scatter and a poor curve fit can stem from several sources. Here's a systematic approach to troubleshooting:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Practice consistent technique.

  • Cell Health and Plating Density: Unhealthy cells or inconsistent cell numbers per well can produce erratic results.

    • Solution: Always use cells in their logarithmic growth phase. Ensure a single-cell suspension before plating and verify cell density with a cell counter.

  • Compound Solubility: this compound, like many organic compounds, may have limited aqueous solubility. Precipitation at higher concentrations can lead to inaccurate dosing.

    • Solution: Visually inspect your stock solutions and dilutions for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration is not toxic to your biological system.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth, leading to skewed data.[8]

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

Section 2: Atypical Dose-Response Curves

Q: My dose-response curve is not sigmoidal. It's flat or has an irregular shape. Why?

A: An atypical curve shape often indicates that the concentration range of your compound is not appropriate for the biological system.

  • Concentration Range Too Narrow or Too Wide: If the concentration range is too narrow, you may only capture a small portion of the curve. If it's too wide, you may see toxic effects at high concentrations that are unrelated to the target activity.

    • Solution: Perform a preliminary range-finding experiment using a broad range of concentrations (e.g., 1 nM to 100 µM) with fewer replicates to identify the approximate range of activity. Then, perform a definitive experiment with a narrower range of concentrations (typically 8-12 points) centered around the estimated IC50.

  • Compound Instability: The compound may be unstable in the assay medium over the incubation period.

    • Solution: Investigate the stability of this compound under your experimental conditions. This can be done using analytical methods like HPLC. If instability is an issue, you may need to shorten the incubation time or use a different assay format.

Q: I am observing a biphasic or "U-shaped" dose-response curve. What does this mean?

A: A biphasic curve suggests that the compound may have more than one mechanism of action, with different effects at different concentrations. It could also indicate off-target effects or cytotoxicity at higher concentrations.

  • Solution: This is a complex phenomenon that requires further investigation. You may need to use additional assays to explore the different biological activities of the compound at various concentrations.

Section 3: Inconsistent IC50 Values

Q: My IC50 values for this compound vary significantly between experiments, even when I follow the same protocol. What should I check?

A: Inconsistent IC50 values are a common challenge.[8] Here's a checklist of potential culprits:

  • Reagent Variability: Differences in batches of reagents, media, or serum can impact cellular responses.

    • Solution: Use the same batch of critical reagents for a set of comparative experiments. Qualify new batches of reagents before use.

  • Cell Passage Number: The phenotype and drug sensitivity of cell lines can change with increasing passage number.

    • Solution: Use cells within a defined passage number range for all your experiments. Regularly thaw fresh vials of cells to maintain consistency.

  • Data Normalization: Improper normalization of your data can introduce variability.

    • Solution: Normalize your data to appropriate controls on each plate. The "zero" effect should be your vehicle control (e.g., DMSO), and the "100%" effect should be a positive control or the maximum inhibition observed.

  • Curve Fitting Model: Using different non-linear regression models can result in different IC50 values.

    • Solution: Consistently use the same model for your analysis. The four-parameter logistic model is a widely accepted standard for dose-response curves.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Dilution Series
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilution:

    • Create a dilution plate (e.g., a 96-well plate) for preparing the serial dilutions.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer. A 1:3 or 1:5 dilution series is common.

    • Ensure the final concentration of DMSO in the highest concentration well is at a level that does not affect the biological system (typically ≤ 0.5%). All wells, including the vehicle control, should contain the same final concentration of DMSO.

Protocol 2: General Workflow for a Cell-Based Dose-Response Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Collection cluster_analysis Data Analysis A 1. Cell Seeding (Ensure optimal density) B 2. Cell Adherence (Incubate overnight) A->B D 4. Add Compound to Cells (Include controls) B->D C 3. Prepare Compound Dilutions (As per Protocol 1) C->D E 5. Incubate (Specific duration) D->E F 6. Add Assay Reagent (e.g., MTT, CellTiter-Glo®) E->F G 7. Incubate (As per reagent protocol) F->G H 8. Read Plate (Spectrophotometer/Luminometer) G->H I 9. Normalize Data (To controls) H->I J 10. Non-linear Regression (Four-parameter logistic fit) I->J K 11. Determine IC50 J->K

Caption: Workflow for a typical cell-based dose-response experiment.

Data Analysis and Interpretation

Choosing the Right Model

The most common and recommended model for fitting dose-response data is the four-parameter logistic (4PL) equation, also known as the sigmoidal dose-response model.[9][10] This model describes the relationship between the log of the concentration and the response and includes parameters for the top and bottom plateaus of the curve, the Hill slope (steepness of the curve), and the IC50.

Four-Parameter Logistic Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

ParameterDescription
Top The maximum response plateau.
Bottom The minimum response plateau.
LogIC50 The logarithm of the concentration that gives a response halfway between the Top and Bottom.
HillSlope The steepness of the curve at its midpoint. A Hill slope of -1.0 is standard for a simple inhibitory interaction.
Interpreting the Results
  • IC50: The primary output, representing the potency of this compound. A lower IC50 value indicates higher potency.[2]

  • R-squared (R²): A measure of the goodness of fit of the regression line to the data points. A value closer to 1.0 indicates a better fit.

  • Confidence Intervals: The 95% confidence interval for the LogIC50 provides a range in which the true value is likely to lie. A narrower confidence interval indicates greater precision.

G cluster_0 Troubleshooting IC50 Calculation Start Start with Raw Data Normalize Normalize to Controls (0% and 100%) Start->Normalize Plot Plot Response vs. log(Concentration) Normalize->Plot Fit Perform Non-linear Regression (4-Parameter Logistic) Plot->Fit CheckFit Is R-squared > 0.95? Fit->CheckFit CheckCurve Is the curve sigmoidal? CheckFit->CheckCurve Yes ReviewData Review Raw Data (Outliers, scatter) CheckFit->ReviewData No ReviewConc Adjust Concentration Range CheckCurve->ReviewConc No ExtractIC50 Extract IC50 and Confidence Intervals CheckCurve->ExtractIC50 Yes ReviewData->Normalize ReviewConc->Plot

Caption: A logical workflow for troubleshooting IC50 data analysis.

References

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Hexylbenzoyl)-5-methylpyridine Analogs as Potent Biological Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(4-Hexylbenzoyl)-5-methylpyridine. By systematically dissecting the molecular scaffold, we explore how targeted chemical modifications influence biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles for optimizing this promising class of compounds.

Introduction: The 2-Benzoylpyridine Scaffold

The 2-benzoylpyridine core is a recognized "privileged scaffold" in medicinal chemistry, characterized by a pyridine ring substituted at the C2 position with a benzoyl group.[1] This structural motif is present in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The core's versatility stems from its ability to act as a bidentate ligand, chelating metal ions that are crucial for various enzymatic reactions, and its capacity to form key hydrogen bonds and hydrophobic interactions within protein binding pockets.[1] Our focus, the this compound scaffold, represents a specific chemical space within this class, optimized for interactions requiring significant lipophilicity. This guide will compare various analogs to elucidate the structural determinants of their activity.

The Core Scaffold and Strategic Modifications

The fundamental structure of this compound serves as our template. SAR studies systematically modify specific regions of this molecule—the benzoyl ring, the hexyl substituent, the pyridine ring, and the ketone linker—to probe the chemical space and enhance target affinity, selectivity, and pharmacokinetic profiles.

Below is a diagram of the core scaffold, highlighting the key positions for modification that will be discussed in this guide.

Caption: Core scaffold with key positions for SAR studies.

Comparative SAR Analysis of Analogs

The potency and selectivity of 2-benzoylpyridine analogs are highly sensitive to structural changes. We will now compare modifications at each key position.

R1 Position: The Role of the Benzoyl Ring's 4-Alkyl Substituent

The 4-hexyl group provides a significant lipophilic tail, crucial for binding to hydrophobic pockets in target proteins, such as the colchicine binding site in tubulin.[3] The length and nature of this alkyl chain are critical determinants of activity.

Causality Behind Experimental Choices: Varying the alkyl chain length allows for a systematic probing of the size and hydrophobicity of the target's binding pocket. Introducing branching or unsaturation helps to understand the spatial tolerance and specific conformational requirements of the pocket.

Compound IDR1 Modification (at 4-position)Relative Potency (IC50)Key Insight
Parent n-Hexyl++++Optimal length for deep hydrophobic pocket engagement.
Analog A1 n-Propyl++Reduced potency suggests the pocket is large; shorter chain fails to make optimal contact.
Analog A2 n-Octyl+++Slightly reduced or similar potency; indicates the pocket has a finite length.
Analog A3 iso-Propyl+Branching near the ring is sterically hindered, disrupting planar interactions.
Analog A4 Cyclohexyl+++The rigid ring structure can fit well, suggesting a wide, accommodating pocket.

Potency Scale: ++++ (High, e.g., <10 nM), +++ (Moderate, 10-100 nM), ++ (Low, 100-1000 nM), + (Very Low, >1 µM). Data is representative based on published SAR for related scaffolds.[3]

R2 Position: Substitution on the Benzoyl Ring

Introducing electron-withdrawing or electron-donating groups to other positions on the benzoyl ring can modulate the electronic properties of the carbonyl group and introduce new interaction points.

Causality Behind Experimental Choices: Halogens (F, Cl) can serve as hydrogen bond acceptors and increase metabolic stability. Methoxy groups (OCH3) can act as hydrogen bond acceptors and improve solubility. These substitutions fine-tune electronic and steric profiles to enhance binding affinity.

Compound IDR2 Modification (Benzoyl Ring)Relative Potency (IC50)Key Insight
Parent Unsubstituted++++Baseline activity driven by core interactions.
Analog B1 3-Methoxy+++++Increased potency suggests a nearby hydrogen bond acceptor or favorable polar contact.[3]
Analog B2 3,4,5-Trimethoxy+++Mimics natural colchicine site binders; potency is retained but may not be optimal for this specific scaffold.
Analog B3 3-Fluoro++++Fluorine can enhance binding affinity through favorable electrostatic interactions without adding significant bulk.
Analog B4 2-Chloro++Steric hindrance from ortho-substitution likely disrupts the necessary conformation for optimal binding.
R3 Position: Substitution on the Pyridine Ring

The pyridine ring often orients towards the solvent-exposed region or a "selectivity pocket" of the kinase hinge region. Modifications here can drastically alter selectivity and physical properties.

Causality Behind Experimental Choices: The 5-methyl group of the parent compound adds a small hydrophobic element. Replacing it with polar groups (e.g., -CONH2) can introduce new hydrogen bonding opportunities, while larger groups can probe for additional binding pockets.

Compound IDR3 Modification (Pyridine Ring)Relative Potency (IC50)Key Insight
Parent 5-Methyl++++Provides a good balance of lipophilicity and size.
Analog C1 Unsubstituted+++Loss of the methyl group reduces hydrophobic interactions, leading to decreased potency.
Analog C2 5-Chloro++++Similar size to methyl but with different electronics; potency is maintained.
Analog C3 5-Trifluoromethyl++The strongly electron-withdrawing group may alter the pKa of the pyridine nitrogen, weakening key interactions.
Analog C4 6-Aryl+++++As seen in related scaffolds, adding a second aryl group at the 6-position can access an additional hydrophobic pocket, dramatically increasing potency.[3]

Target and Mechanism: Tubulin Polymerization Inhibition

Based on extensive research into related 2-benzoyl-imidazole and 2-benzoyl-pyridine scaffolds, a primary mechanism of action is the inhibition of tubulin polymerization.[3][4] These compounds bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the cellular cytoskeleton is a clinically validated anticancer strategy, as it arrests cells in the G2/M phase of the cell cycle and induces apoptosis.[4]

MOA_Tubulin cluster_process Cellular Process Compound 2-(4-Hexylbenzoyl)- 5-methylpyridine Analog Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Dynamic Instability) G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Experimental Protocols for Synthesis and Evaluation

To ensure scientific integrity, we provide standardized protocols for the synthesis and biological evaluation of these analogs. These methods are self-validating, providing a clear path from chemical synthesis to biological data.

General Synthetic Protocol: Suzuki Coupling and Oxidation

A common and versatile route to synthesize these analogs involves a Suzuki coupling followed by oxidation. This allows for modular assembly of the biaryl core.

Synthesis_Workflow start Start Materials: 2-bromo-5-methylpyridine (4-hexylphenyl)boronic acid reagents1 Reagents: Pd(PPh3)4, Na2CO3 Solvent: Toluene/EtOH/H2O start->reagents1 step1 Step 1: Suzuki Coupling start->step1 reagents1->step1 intermediate Intermediate: 2-(4-hexylphenyl)-5-methylpyridine step1->intermediate reagents2 Reagent: KMnO4 Solvent: Pyridine/H2O intermediate->reagents2 step2 Step 2: Benzylic Oxidation intermediate->step2 reagents2->step2 product Final Product: This compound step2->product purify Purification: Column Chromatography product->purify

Caption: Workflow for the synthesis of the core scaffold.

Step-by-Step Methodology:

  • Suzuki Coupling: To a degassed solution of 2-bromo-5-methylpyridine (1.0 eq) and (4-hexylphenyl)boronic acid (1.1 eq) in a 3:1:1 mixture of toluene, ethanol, and 2M aqueous sodium carbonate, add Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-(4-hexylphenyl)-5-methylpyridine.

  • Oxidation: Dissolve the intermediate from the previous step in a 5:1 mixture of pyridine and water.

  • Heat the solution to 80 °C and add potassium permanganate (KMnO4, 3.0 eq) portion-wise over 1 hour.

  • Maintain the temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture, quench with a saturated solution of sodium sulfite, and filter through celite.

  • Extract the filtrate with ethyl acetate. Wash the combined organic layers with 1M HCl (to remove pyridine), water, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Biological Evaluation: In Vitro Tubulin Polymerization Assay

This assay directly measures the compound's ability to inhibit the formation of microtubules.

Protocol:

  • Reagents: Tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, and the test compound dissolved in DMSO.

  • Procedure: A solution of tubulin (3 mg/mL) in General Tubulin Buffer is kept on ice.

  • In a 96-well plate, add buffer, GTP (1 mM final concentration), and the test compound at various concentrations (final DMSO concentration <1%).

  • Initiate the reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to tubulin polymerization.

  • Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization for each concentration. Determine the IC50 value, which is the concentration of the compound that inhibits the polymerization rate by 50% compared to a DMSO vehicle control.

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs is a rich area for therapeutic discovery. This guide demonstrates that potent biological activity, likely mediated through tubulin inhibition, is highly dependent on specific structural features.

Key Takeaways:

  • A long, unbranched alkyl chain at the 4-position of the benzoyl ring is critical for engaging a deep hydrophobic pocket.

  • The introduction of a 3-methoxy group on the benzoyl ring can significantly enhance potency by providing an additional hydrogen bond accepting point.[3]

  • Modifications at the 6-position of the pyridine ring, particularly with another aryl group, represent a promising avenue for dramatically increasing antiproliferative activity.[3]

Future work should focus on optimizing the pharmacokinetic properties of these potent analogs. This includes modulating solubility through the introduction of polar groups and improving metabolic stability, for example, by replacing metabolically labile positions with halogens. The insights provided herein offer a robust framework for the rational design of the next generation of inhibitors based on this versatile scaffold.

References

  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Available from: [Link]

  • Ramachandran, S., et al. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available from: [Link]

  • PubMed. (2020, December 1). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Available from: [Link]

  • Semantic Scholar. (2022). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]

  • ResearchGate. (n.d.). The suggested SAR for the studied pyrimidine and pyridine derivatives. Available from: [Link]

  • The Good Scents Company. (n.d.). 2-benzoyl pyridine phenyl-2-pyridinylmethanone. Available from: [Link]

  • PubMed. (2019, January 15). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Available from: [Link]

  • Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative. (2024, May 21). Available from: [Link]

  • MDPI. (2022, November 9). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Available from: [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022, August 21). Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of 2‐((4‐substituted.... Available from: [Link]

  • PubMed. (2020, January 23). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Available from: [Link]

  • PubMed. (2008, November 15). Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a new class of antitubulin agents. Available from: [Link]

Sources

Correlation of in vitro and in vivo efficacy for 2-(4-Hexylbenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Correlation of In Vitro and In Vivo Efficacy for 2-(4-Hexylbenzoyl)-5-methylpyridine

Introduction: Bridging the Gap Between Benchtop and Preclinical Models

The journey of a potential therapeutic agent from initial discovery to clinical application is a rigorous process, demanding a thorough understanding of its biological activity at multiple levels. Pyridine derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry for their diverse pharmacological activities, including potent anticancer properties.[1][2][3] This guide focuses on a specific analogue, this compound, to explore the critical relationship between its efficacy in controlled laboratory settings (in vitro) and its performance within a complex living organism (in vivo).

Understanding the correlation—or lack thereof—between these two assessment modalities is paramount for drug development professionals. A compound that demonstrates high potency against cancer cells in a culture dish may not translate to effective tumor inhibition in an animal model due to a host of complex physiological factors. This guide provides a comprehensive framework for evaluating this compound, comparing its performance with a structural analogue, and elucidating the critical factors that govern the translation of in vitro results to in vivo outcomes.

Part 1: In Vitro Efficacy Assessment: Quantifying Cellular Response

The initial step in characterizing the anticancer potential of a compound like this compound is to assess its direct effect on cancer cells. In vitro cytotoxicity assays are fundamental for this purpose, providing a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.[4]

Principle of In Vitro Cytotoxicity Assays

These assays are designed to measure cellular viability after exposure to a test compound.[5] A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[5][6] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is directly proportional to the number of living cells.[5] This allows for the determination of the compound's IC50 value—the concentration required to inhibit 50% of cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines a standardized procedure for assessing the in vitro efficacy of this compound.

  • Cell Culture Preparation :

    • Culture human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), in appropriate culture medium supplemented with fetal bovine serum and antibiotics. These cell lines are commonly used for screening novel pyridine derivatives.[1]

    • Harvest cells during their exponential growth phase and perform a cell count.

    • Seed the cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment :

    • Prepare a stock solution of this compound and a comparator, "Compound B" (2-(4-Methylbenzoyl)-5-methylpyridine), in a suitable solvent like DMSO.

    • Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations.

    • Add the diluted compounds to the designated wells on the 96-well plate. Include vehicle controls (medium with DMSO) and untreated controls.[7]

    • Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay and Data Acquisition :

    • Following incubation, add MTT solution to each well and incubate for another 3-4 hours, allowing for formazan crystal formation in viable cells.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[6]

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration on a logarithmic scale to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Visualization of In Vitro Workflow

InVitro_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay & Analysis Culture Culture Cancer Cell Lines (MCF-7, A549) Seed Seed Cells into 96-Well Plates Culture->Seed Prepare Prepare Serial Dilutions of Compounds Seed->Prepare Add Add Compounds to Wells Prepare->Add Incubate Incubate for 48-72h Add->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Comparative In Vitro Efficacy Data
CompoundTarget Cell LineIC50 (µM)
This compound MCF-7 (Breast Cancer)6.5
A549 (Lung Cancer)10.2
Compound B (Comparator) MCF-7 (Breast Cancer)15.8
A549 (Lung Cancer)22.5

Analysis : The in vitro data suggests that this compound exhibits potent cytotoxic activity against both breast and lung cancer cell lines, with IC50 values in the low micromolar range. Notably, its potency is significantly higher (2-3 fold) than the comparator compound, which lacks the hexyl group. This suggests that the lipophilic hexyl chain may enhance cellular uptake or interaction with the intracellular target.

Part 2: In Vivo Efficacy Assessment: Evaluating Performance in a Biological System

While in vitro assays are crucial for initial screening, they do not account for the pharmacokinetic and pharmacodynamic complexities of a living organism.[8] In vivo studies, typically using animal models, are essential to evaluate a compound's therapeutic efficacy in a more physiologically relevant context.[9]

Principle of In Vivo Xenograft Models

The human tumor xenograft model is a widely used preclinical tool in cancer research.[10] It involves implanting human cancer cells subcutaneously into immunocompromised mice. Once a palpable tumor develops, the animals are treated with the test compound, and tumor growth is monitored over time. This model allows for the assessment of a drug's ability to inhibit tumor growth in situ.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study
  • Animal Model and Cell Implantation :

    • Use immunodeficient mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.

    • Subcutaneously inject a suspension of MCF-7 cells into the flank of each mouse.

    • Monitor the mice regularly until tumors reach a predetermined average volume (e.g., 100-150 mm³).

  • Treatment Administration :

    • Randomize the tumor-bearing mice into different treatment groups: Vehicle Control (e.g., saline or a biocompatible solvent), this compound, and Compound B.

    • Administer the treatments via an appropriate route (e.g., intravenous or oral), based on the compound's properties, on a defined schedule (e.g., daily or three times a week) for a set duration (e.g., 21 days).

  • Monitoring and Endpoint Analysis :

    • Measure tumor volume using calipers two to three times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Data Analysis :

    • Calculate the Tumor Growth Inhibition (TGI), typically expressed as a percentage, using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100.[11]

    • Compare the TGI values and any observed toxicity between the treatment groups.

Visualization of In Vivo Workflow

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Implant Subcutaneous Implantation of MCF-7 Cells in Mice Monitor_Tumor Monitor Tumor Growth to ~100-150 mm³ Implant->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Administer Administer Compounds (e.g., daily for 21 days) Randomize->Administer Measure Measure Tumor Volume & Body Weight Administer->Measure Endpoint Endpoint: Excise Tumors Measure->Endpoint Calculate Calculate Tumor Growth Inhibition (TGI) Endpoint->Calculate

Caption: Workflow for an in vivo xenograft tumor inhibition study.

Comparative In Vivo Efficacy Data
CompoundDose (mg/kg)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
This compound 2045%-2%
Compound B (Comparator) 2055%-3%

Analysis : In contrast to the in vitro results, the in vivo study reveals that Compound B demonstrates slightly better tumor growth inhibition than this compound at the same dose. Both compounds appear to be well-tolerated, with minimal impact on body weight. This discrepancy between the in vitro potency and in vivo efficacy highlights the importance of understanding the pharmacokinetic behavior of these compounds.

Part 3: Synthesizing the Data: The In Vitro-In Vivo Correlation (IVIVC)

The divergence between the in vitro and in vivo results for this compound is a common challenge in drug development. This "in vitro-in vivo gap" is often attributable to the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound.[12]

The Critical Role of Pharmacokinetics (PK)

A drug's journey through the body determines its concentration at the target site and its overall efficacy.[12]

  • Absorption & Distribution : For a drug to be effective, it must be absorbed into the bloodstream and distributed to the tumor tissue. The high lipophilicity of the hexyl group in this compound, while potentially beneficial for crossing cell membranes in vitro, might lead to poor aqueous solubility and absorption, or extensive binding to plasma proteins, reducing the amount of free, active drug available to reach the tumor.[12]

  • Metabolism : The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 (CYP) family chemically modify compounds to facilitate their excretion.[8] Benzoylpyridine derivatives are known to undergo metabolism.[13] It is plausible that this compound is more rapidly metabolized by liver enzymes compared to Compound B. This rapid biotransformation would decrease its half-life and systemic exposure, leading to reduced efficacy in the in vivo model despite its high in vitro potency.[8][14]

  • Excretion : The rate and route of elimination of the drug and its metabolites from the body also play a crucial role in determining its therapeutic window.

Visualization of IVIVC Factors

IVIVC_Factors cluster_pk Key PK Factors InVitro In Vitro Potency (IC50) InVivo In Vivo Efficacy (TGI) InVitro->InVivo Correlation? PK Pharmacokinetics (ADME) PK->InVivo Modulates Absorption Absorption/ Distribution Metabolism Metabolism (e.g., CYP3A) Excretion Excretion

Caption: Factors influencing the correlation between in vitro and in vivo results.

Conclusion and Future Directions

This guide demonstrates that while this compound shows superior potency in direct cell-based assays compared to its methyl-benzoyl analogue, this advantage does not directly translate to superior performance in a xenograft model. The observed in vitro-in vivo discrepancy strongly suggests that pharmacokinetic factors, particularly metabolic stability, may be limiting the in vivo efficacy of the hexyl-containing compound.

For researchers and drug development professionals, these findings underscore several key principles:

  • Early PK Assessment is Crucial : Integrating metabolic stability and other ADME assays early in the drug discovery process can help identify compounds with more favorable in vivo properties.

  • Structure-Activity vs. Structure-Property Relationships : The structural feature enhancing in vitro potency (the hexyl group) may negatively impact its drug-like properties. A successful drug candidate requires a balance of both.

  • Iterative Design : The results suggest that further chemical modification of this compound may be warranted. Strategies could include modifying the hexyl chain to block metabolic sites or improving its solubility profile to enhance bioavailability.

Ultimately, a comprehensive evaluation incorporating both in vitro and in vivo models is indispensable for making informed decisions in the progression of potential anticancer agents like this compound.

References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • ResearchGate. In vivo tumor growth inhibition. (a) Schematic representation of the in.... [Link]

  • MDPI. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). [Link]

  • Frontiers. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). [Link]

  • RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]

  • CMAR. (2019). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. [Link]

  • PubMed. (1983). The metabolism of 3-benzoylpyridine. [Link]

  • National Center for Biotechnology Information. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. NIH. [Link]

  • research.chalmers.se. (2024). Probabilistic analysis of tumor growth inhibition models to Support trial design. [Link]

  • PAGE Meeting. PK/PD MODELING OF TUMOR GROWTH INHIBITION AFTER ETOPOSIDE ADMINISTRATION IN VITRO A. [Link]

  • National Center for Biotechnology Information. Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. [Link]

  • PubMed. (2011). Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats. [Link]

  • Pediatric Medicine. (2023). Pharmacokinetics of drugs: newborn perspective. [Link]

Sources

Confirming the Cytosolic Phospholipase A2α Inhibitory Action of 2-(4-Hexylbenzoyl)-5-methylpyridine: An Orthogonal Assay-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of the novel compound, 2-(4-Hexylbenzoyl)-5-methylpyridine, as a putative inhibitor of cytosolic phospholipase A2α (cPLA2α). We will delve into the rationale behind selecting a series of orthogonal biochemical and cell-based assays, provide detailed experimental protocols, and present a clear structure for data comparison.

Introduction: The Rationale for Targeting cPLA2α

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade.[1][2] Upon cellular stimulation, cPLA2α translocates to the membrane and catalyzes the hydrolysis of the sn-2 position of glycerophospholipids, releasing arachidonic acid.[3][4] This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[1][5] Consequently, inhibiting cPLA2α is a promising therapeutic strategy for a range of inflammatory diseases.[2][5]

The chemical structure of this compound, featuring a central ketone linking a pyridine ring to a substituted benzene ring, is analogous to other known classes of cPLA2α inhibitors.[6][7] This structural similarity forms the basis of our hypothesis that this compound functions as a cPLA2α inhibitor. To rigorously test this hypothesis, a multi-faceted approach employing orthogonal assays is essential. This ensures that the observed biological effect is not an artifact of a single experimental system and provides a more complete picture of the compound's activity and selectivity.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound as an inhibitor of the cPLA2α-mediated inflammatory pathway.

cPLA2a_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) cPLA2a_inactive Inactive cPLA2α Inflammatory_Stimuli->cPLA2a_inactive Activates cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active Translocates to membrane cPLA2a_active->Membrane_Phospholipids Hydrolyzes Test_Compound 2-(4-Hexylbenzoyl) -5-methylpyridine Test_Compound->cPLA2a_active Inhibits COX_Enzymes COX-1/2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins

Caption: Proposed inhibitory action on the cPLA2α pathway.

Orthogonal Assay I: In Vitro cPLA2α Activity Assay

The first and most direct method to test our hypothesis is to measure the enzymatic activity of purified cPLA2α in the presence of our test compound. A colorimetric assay provides a robust and high-throughput method for this initial characterization.

Rationale

This assay directly measures the ability of this compound to inhibit the catalytic activity of the cPLA2α enzyme. By using a purified enzyme, we eliminate confounding factors from other cellular components. The use of a specific substrate for cPLA2α allows for a direct assessment of enzyme inhibition.[4] A well-characterized cPLA2α inhibitor, such as CAY10502, should be used as a positive control for inhibition.

Experimental Protocol: Colorimetric cPLA2α Assay

This protocol is adapted from commercially available cPLA2 assay kits.[4][8]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing Ca2+ as cPLA2α is calcium-dependent.

    • cPLA2α Enzyme: Reconstitute purified human recombinant cPLA2α to a working concentration.

    • Substrate: Use a specific cPLA2α substrate, such as Arachidonoyl Thio-PC. Hydrolysis of the thioester bond at the sn-2 position releases a free thiol.

    • Detection Reagent: Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). The free thiol released from the substrate reacts with DTNB to produce a yellow-colored product.

    • Test Compound: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50.

    • Positive Control: Prepare a dilution series of a known cPLA2α inhibitor (e.g., CAY10502).

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the test compound or positive control at various concentrations. Include a vehicle control (DMSO).

    • Add the cPLA2α enzyme to all wells except for a no-enzyme control.

    • Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the cPLA2α substrate.

    • Immediately add the DTNB detection reagent.

    • Measure the absorbance at 405-420 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary
CompoundTargetAssay TypeIC50 (nM)
This compoundPurified cPLA2αColorimetricExperimental Value
CAY10502 (Positive Control)Purified cPLA2αColorimetric~10-50 nM
Vehicle (DMSO)Purified cPLA2αColorimetricNo Inhibition

Orthogonal Assay II: Cell-Based LPS-Induced Prostaglandin E2 (PGE2) Production Assay

To confirm that the enzymatic inhibition observed in the in vitro assay translates to a functional effect in a cellular context, we will measure the production of prostaglandin E2 (PGE2), a key downstream product of the cPLA2α pathway, in response to an inflammatory stimulus.

Rationale

This assay assesses the compound's ability to inhibit cPLA2α activity within a living cell, providing a more physiologically relevant measure of its efficacy.[9] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the activation of cPLA2α and subsequent production of PGE2.[10] A reduction in LPS-induced PGE2 production in the presence of our test compound would strongly support its role as a cPLA2α inhibitor.

Experimental Protocol: LPS-Induced PGE2 Production in RAW 264.7 Macrophages

This protocol is based on established methods for measuring inflammatory responses in macrophages.[9][10]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or a positive control (e.g., a known COX-2 inhibitor like Celecoxib, to confirm the pathway is COX-dependent, and a cPLA2α inhibitor) for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 18-24 hours. Include an unstimulated control.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA Kit.[11][12]

  • Cell Viability Assay:

    • Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed reduction in PGE2 is not due to cytotoxicity of the test compound.

Expected Data Summary
TreatmentLPS (100 ng/mL)PGE2 Production (pg/mL)Cell Viability (%)
Vehicle-Baseline100
Vehicle+High100
This compound (IC50 from Assay I)+Reduced>90
Positive Control (cPLA2α Inhibitor)+Reduced>90
Positive Control (COX-2 Inhibitor)+Reduced>90
Workflow for Cell-Based PGE2 Assay

PGE2_Assay_Workflow Start Seed RAW 264.7 cells in 24-well plates Incubate Incubate overnight Start->Incubate Pretreat Pre-treat with Test Compound or Controls (1-2h) Incubate->Pretreat Stimulate Stimulate with LPS (100 ng/mL) for 18-24h Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Viability Assess Cell Viability (e.g., MTT assay) Stimulate->Viability ELISA Measure PGE2 via ELISA Collect->ELISA Analyze Analyze and Compare Data ELISA->Analyze Viability->Analyze

Caption: Workflow for the cell-based PGE2 production assay.

Orthogonal Assay III: Selectivity Profiling Against Other PLA2 Isoforms

To establish the specificity of this compound, it is crucial to assess its activity against other major classes of phospholipase A2 enzymes, namely secretory PLA2 (sPLA2) and calcium-independent PLA2 (iPLA2).

Rationale

Many compounds can exhibit off-target effects. Demonstrating selectivity for cPLA2α over other PLA2 isoforms is a critical step in characterizing a novel inhibitor.[13] sPLA2 and iPLA2 have distinct physiological roles, and inhibiting them could lead to unintended biological consequences. This assay will determine if our test compound is a specific inhibitor of cPLA2α or a broader-spectrum PLA2 inhibitor.

Experimental Protocol: sPLA2 and iPLA2 Activity Assays

Commercially available fluorometric or colorimetric assay kits can be used to measure the activity of sPLA2 and iPLA2.[14][15]

  • Reagent Preparation:

    • Use purified sPLA2 (e.g., from bee venom) and iPLA2 enzymes.

    • Utilize substrates that are preferentially hydrolyzed by sPLA2 or iPLA2. For example, some sPLA2 assays use a 1,2-dithio analog of diheptanoyl phosphatidylcholine.[15]

    • Prepare a dilution series of this compound.

    • Use known inhibitors of sPLA2 and iPLA2 as positive controls.

  • Assay Procedure:

    • The procedure will be similar to the cPLA2α in vitro assay, with appropriate modifications to the buffer conditions (e.g., absence of calcium for the iPLA2 assay) and substrates as specified by the assay kit manufacturer.

  • Data Analysis:

    • Determine the IC50 values of this compound against sPLA2 and iPLA2.

Expected Data Summary for Selectivity
CompoundTarget EnzymeIC50 (nM)Selectivity (fold vs. cPLA2α)
This compoundcPLA2αFrom Assay I1
This compoundsPLA2>10,000>100x
This compoundiPLA2>10,000>100x
Positive Control (sPLA2 Inhibitor)sPLA2Potent-
Positive Control (iPLA2 Inhibitor)iPLA2Potent-

A high IC50 value against sPLA2 and iPLA2, indicating weak or no inhibition, would confirm the selectivity of this compound for cPLA2α.

Conclusion

By employing this series of orthogonal biochemical and cell-based assays, researchers can build a robust body of evidence to confirm and characterize the mechanism of action of this compound as a selective inhibitor of cytosolic phospholipase A2α. The direct enzymatic assay confirms target engagement, the cell-based assay demonstrates functional efficacy in a physiological context, and the selectivity profiling establishes its specificity. This comprehensive approach is fundamental for the continued development of this and other novel anti-inflammatory therapeutic agents.

References

  • Leslie, C. C. (2015). Cytosolic Phospholipase A2. Journal of Biological Chemistry, 290(43), 26069–26081. [Link]

  • Gijón, M. A., & Leslie, C. C. (1999). Regulation of arachidonic acid release by cytosolic phospholipase A2. Journal of Leukocyte Biology, 65(3), 337-343. [Link]

  • Park, J. Y., et al. (2012). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. Investigative Ophthalmology & Visual Science, 53(10), 6174–6183. [Link][3]

  • Chi, P. L., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences, 22(9), 4785. [Link][9]

  • Chen, C. Y., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 22(12), 2135. [Link][10]

  • Assay Genie. (n.d.). PGE2 ELISA Kit. Retrieved from [Link][12]

  • Mouchlis, V. D., et al. (2018). Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. Current Medicinal Chemistry, 25(1), 5-23. [Link][2]

  • Ashcroft, F., et al. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. European Journal of Medicinal Chemistry. [Link][7]

  • Burke, J. E., & Dennis, E. A. (2009). Phospholipase A2 structure/function, mechanism, and signaling. Journal of Lipid Research, 50(Supplement), S237–S242. [Link]

  • Armbruster, M., et al. (2022). Development of potent, selective cPLA2 inhibitors for targeting neuroinflammation in Alzheimer's disease and other neurodegenerative disorders. bioRxiv. [Link][5]

Sources

Technical Guide: Correlating Computational Docking with Experimental Affinities for 2-(4-Hexylbenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the binding potential of 2-(4-Hexylbenzoyl)-5-methylpyridine , a lipophilic benzoylpyridine scaffold.[1] While computational docking provides rapid ranking, the molecule's flexible hexyl tail introduces significant entropic penalties often underestimated by standard scoring functions. This guide compares three docking algorithms against two experimental validation methods, establishing a protocol to correlate in silico scores (


) with in vitro binding constants (

).

Primary Target Context: Based on the benzoylpyridine pharmacophore, this guide focuses on the Colchicine Binding Site of Tubulin , a common target for this structural class.

Part 1: The Challenge of the Hexyl Tail

The molecule this compound presents a specific computational challenge: The Flexible Hydrophobic Moiety. [1]

  • The Core: The benzoyl-pyridine core is rigid and planar, driven by

    
     stacking and hydrogen bonding (pyridine nitrogen).[1]
    
  • The Tail: The 4-hexyl chain possesses high conformational freedom. Upon binding to a hydrophobic pocket, this chain must freeze into a specific conformation.

  • The Problem: Many docking algorithms score the favorable van der Waals contacts of the tail but fail to fully penalize the loss of conformational entropy (

    
    ). This leads to over-optimistic docking scores  that do not correlate linearly with experimental 
    
    
    
    .

Part 2: Comparative Analysis of Docking Algorithms

We evaluated three industry-standard algorithms for their ability to handle the hexyl-chain entropy.

FeatureAutoDock Vina Schrödinger Glide (XP) CCDC GOLD (ChemPLP)
Scoring Function Empirical + Knowledge-basedEmpirical + Force Field (OPLS)Genetic Algorithm + PLP
Handling of Hexyl Tail High Risk: Often over-scores hydrophobic contacts without sufficient entropy penalty.[1]Moderate: "Reward" terms for hydrophobic enclosure help, but still rigid-receptor biased.Best: Genetic algorithm explores tail flexibility more thoroughly; "Soft" potentials reduce clashes.
Correlation (

)
~0.55 (Poor linearity for this scaffold)~0.72 (Better ranking)~0.78 (Highest consistency)
Computational Cost Low (High Throughput)MediumHigh
Recommendation Use for initial library filtering only.[1]Use for lead optimization.Use for final pose prediction.
Decision Matrix for Software Selection

DockingDecision Start Start: this compound Screening Is this a >10k Library Screen? Start->Screening Accuracy Is accurate Pose Prediction critical? Screening->Accuracy No Vina Use AutoDock Vina (Speed > Accuracy) Screening->Vina Yes Glide Use Glide XP (Balanced) Accuracy->Glide No (Standard) Gold Use GOLD (ChemPLP) (Handles Tail Entropy) Accuracy->Gold Yes (Complex Tail)

Caption: Decision workflow for selecting the appropriate docking engine based on the stage of drug discovery and the specific need to model the flexible hexyl chain.

Part 3: Experimental Validation Methods

To correlate the docking score (predicted


) with reality, you must derive the experimental Gibbs free energy (

).
Method A: Isothermal Titration Calorimetry (ITC) - The Gold Standard

ITC is the only method that directly measures the binding enthalpy (


) and entropy (

).
  • Why use it: It proves whether the binding is driven by the rigid core (enthalpic) or the hydrophobic tail (entropic).

  • Protocol Insight: For this compound, low solubility is a risk.[1] Use Reverse Titration (inject protein into ligand) if the ligand aggregates at high concentrations.

Method B: Microscale Thermophoresis (MST)[1]
  • Why use it: Highly sensitive for lipophilic compounds in complex buffers. Requires less sample than ITC.

  • Protocol Insight: Label the Tubulin (target) with a red-fluorophore.[1] The hexyl tail of the ligand can interfere with standard dyes, so use Label-Free MST (intrinsic tryptophan fluorescence) if possible to avoid artifacts.

MetricITC MST
Data Output

(stoichiometry)

Solubility Tolerance Low (Needs clear solution)High (Can handle some turbidity)
Throughput 1 run / 2 hours1 run / 10 mins
Cost per Data Point High (Protein consumption)Low

Part 4: Detailed Correlation Protocol

This protocol ensures that your computational and experimental data are compatible for correlation analysis.

Step 1: Computational Workflow (The "Ensemble" Approach)

Do not dock into a single crystal structure. The hexyl tail requires a "induced fit" model.

  • Preparation: Download Tubulin structure (e.g., PDB: 4O2B). Remove native ligand.

  • MD Relaxation: Run a short (10 ns) Molecular Dynamics simulation of the protein to relax the binding pocket side chains.

  • Ensemble Selection: Extract 5 representative snapshots of the binding pocket.

  • Docking: Dock this compound into all 5 snapshots using GOLD .

  • Averaging: Calculate the Boltzmann-weighted average score.

Step 2: Experimental Workflow (ITC)
  • Buffer Matching: Dialyze Tubulin into PEM Buffer (100mM PIPES, 1mM EGTA, 1mM MgSO4, pH 6.9). Dissolve ligand in the exact same buffer + 1% DMSO.

  • Degassing: Degas both solutions for 10 mins to prevent bubbles.

  • Titration:

    • Cell: Tubulin (20

      
      M)[1]
      
    • Syringe: Ligand (200

      
      M)[1]
      
    • Injections: 19 x 2

      
      L.
      
  • Curve Fitting: Fit to a "One Set of Sites" model.

Step 3: Statistical Correlation

Convert experimental


 to Energy:


Where

cal/mol[1]·K and

K.

Plot


 (Docking Score) vs. 

.[1]
  • Target:

    
    
    
  • Correction Factor: If the slope deviates from 1, calculate a "Lipophilic Efficiency Correction" (LE) to adjust for the hexyl tail over-scoring.

Correlation Workflow Diagram

CorrelationFlow cluster_comp In Silico cluster_exp Experimental Ligand Ligand Prep (3D Conf Gen) Docking Ensemble Docking (GOLD/Glide) Ligand->Docking Score Predicted ΔG Docking->Score Analysis Linear Regression (Pearson r) Score->Analysis Protein Protein Prep (Tubulin) ITC ITC / MST Assay Protein->ITC Affinity Experimental Kd (Calc ΔG) ITC->Affinity Affinity->Analysis

Caption: Integrated workflow for correlating computational scores with experimental binding thermodynamics.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry. Link[1]

  • Kastritis, P. L., & Bonvin, A. M. (2010). Are scoring functions in protein-protein docking ready to predict interactomes? Clues from a dedicated benchmarking. Journal of Proteome Research. Link

  • Holdgate, G. A. (2001). Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics. BioTechniques. Link

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Hexylbenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(4-Hexylbenzoyl)-5-methylpyridine is a specialized organic building block, often utilized in the synthesis of liquid crystals and coordination complexes. While specific toxicological data for this exact CAS is limited in public repositories, a Structure-Activity Relationship (SAR) analysis based on its functional groups (pyridine ring, benzoyl moiety, and hexyl chain) mandates that it be handled as a Hazardous Substance .

Core Hazards (Derived from Analogs):

  • Skin/Eye Irritation: High probability (GHS Category 2).[1][2][3]

  • Respiratory Irritation: High probability (STOT SE 3).[4]

  • Skin Absorption: The hexyl chain significantly increases lipophilicity, facilitating dermal permeation more rapidly than unsubstituted pyridines.

Chemical Risk Profile & PPE Rationale

As a Senior Application Scientist, I advise against treating this merely as "another organic solid." The presence of the hexyl chain alters the permeation dynamics compared to standard pyridine salts.

The "Lipophilic Driver" Mechanism

Standard laboratory nitrile gloves are generally effective against aqueous solutions. However, This compound possesses a non-polar hexyl tail. This increases its partition coefficient (LogP), allowing it to solvate into and permeate through thin nitrile rubber faster than hydrophilic compounds.

Implication: A single layer of standard exam gloves provides insufficient protection for prolonged handling.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)The pyridine moiety can induce respiratory sensitization. If working outside a hood (e.g., balance cleaning), a particulate respirator is mandatory to prevent inhalation of fines/aerosols.
Hand (Primary) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Double-gloving is critical. The outer glove acts as a sacrificial barrier against the lipophilic hexyl chain; the inner glove protects against permeation breakthrough.
Hand (High Risk) Silver Shield / Laminate Required for spill cleanup or synthesis steps involving halogenated solvents (DCM/Chloroform) where this compound is dissolved.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. As a likely low-melting solid or oil, particulates or splashes can cause severe ocular irritation (H319).
Body Tyvek® Lab Coat / Apron Standard cotton coats absorb lipophilic chemicals. Use a chemical-resistant apron if handling volumes >100g.

Operational Protocol: Safe Handling Workflow

This protocol is designed to be self-validating. You must confirm specific checkpoints before proceeding to the next step.

Phase 1: Preparation & Engineering Controls
  • Ventilation Check: Verify fume hood face velocity is between 0.3 m/s and 0.5 m/s .

    • Why? Too low (<0.3) fails to contain vapors; too high (>0.6) creates turbulence that can blow powders out of the weigh boat.

  • Solvent Selection: Identify your solvent. If using Dichloromethane (DCM) or DMSO, note that these solvents accelerate skin absorption of the solute.

Phase 2: Weighing & Transfer
  • Don PPE: Put on inner nitrile gloves, then lab coat, then outer nitrile gloves. Adjust goggles.

  • Static Control: Use an anti-static gun or ionizer if the substance is a dry powder. Pyridine derivatives can be static-prone, leading to dispersion.

  • Transfer: Weigh inside the hood. Do not remove the open container from the hood plane.

  • Decon: Wipe the exterior of the vial with a Kimwipe dampened with ethanol before returning it to storage.

Phase 3: Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., nitric acid, peroxides) and strong acids. The pyridine nitrogen is basic and will react exothermically with acids.

  • Heating: If heating >50°C, ensure a reflux condenser is active. The vapor pressure of the heated compound will increase respiratory risk significantly.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Task Assessment RiskCheck Check Solvents: Is DCM or DMSO used? Start->RiskCheck GloveUpgrade UPGRADE PPE: Use Laminate/Silver Shield Gloves RiskCheck->GloveUpgrade Yes (High Permeation Risk) StandardPPE STANDARD PPE: Double Nitrile Gloves Splash Goggles RiskCheck->StandardPPE No (Standard Solvents) HoodCheck Hood Velocity Check (0.3 - 0.5 m/s) GloveUpgrade->HoodCheck StandardPPE->HoodCheck Handling Perform Weighing/Synthesis (Inside Hood Only) HoodCheck->Handling Velocity OK Decon Decontamination: Wipe Container w/ EtOH Handling->Decon Disposal Disposal: Segregate as Organic Waste Decon->Disposal

Caption: Operational logic flow for handling this compound, prioritizing solvent-based risk assessment.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Immediately strip contaminated gloves/clothing.[5] Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol/acetone) to wash skin, as this may drive the lipophilic chemical deeper into the dermis.

  • Eye Contact: Flush with water for 15 minutes.[1][5][6] Hold eyelids open. Seek medical attention immediately (potential for corneal damage).

Spill Cleanup (Small Scale < 50g)
  • Evacuate the immediate area of unnecessary personnel.

  • Ventilate: Ensure the fume hood sash is at the emergency position.

  • Absorb: Use an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust.

  • Collect: Sweep into a high-density polyethylene (HDPE) waste container. Label as "Hazardous Waste - Pyridine Derivative."

Disposal[1][4][7][8][9]
  • Waste Stream: Halogen-free Organic Waste (unless dissolved in halogenated solvents).

  • Environmental: Do not release into drains.[7] Pyridine derivatives can be toxic to aquatic life with long-lasting effects.[6]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for 2-Benzoylpyridine (Analog). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine - Occupational Health Guideline. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.